molecular formula C13H24N2O4 B1339541 tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 849547-86-0

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1339541
CAS No.: 849547-86-0
M. Wt: 272.34 g/mol
InChI Key: VWQBZJHXQZMMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBZJHXQZMMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583022
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849547-86-0
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic pathways for tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable substituted piperazine derivative for pharmaceutical research and drug development. Due to the absence of a single, detailed published synthesis for this specific molecule, this document outlines plausible synthetic routes based on established chemical principles and analogous reactions found in the literature. The guide includes proposed reaction schemes, detailed experimental protocols for similar transformations, and a summary of relevant quantitative data.

Introduction

Substituted piperazines are key structural motifs in a vast array of pharmaceutically active compounds, owing to their ability to introduce favorable pharmacokinetic and pharmacodynamic properties. The title compound, this compound, features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl ester-containing side chain at the 3-position of the piperazine ring. This arrangement makes it a versatile building block for creating more complex molecules, allowing for selective deprotection and further functionalization at the second nitrogen atom.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of the target molecule.

Pathway A involves the initial construction of a 3-substituted piperazine ring, followed by N-Boc protection.

Pathway B utilizes a commercially available or synthesized cyanomethyl piperazine derivative, which is then converted to the desired ethyl ester.

Pathway A: Construction of the Substituted Piperazine Core

This pathway focuses on first creating the 3-(ethoxycarbonylmethyl)piperazine core, followed by the regioselective introduction of the Boc protecting group. A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported and can be adapted for this purpose.[1]

Diagram of Proposed Synthesis Pathway A

Synthesis_Pathway_A start Amino Acid Precursor diamine 1,2-Diamine Intermediate start->diamine Multi-step conversion piperazine_ester 3-Substituted Piperazine-2-acetic Acid Ester diamine->piperazine_ester Annulation boc_piperazine tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate piperazine_ester->boc_piperazine N-Boc Protection

Caption: Proposed synthesis of the target compound via construction of the piperazine core followed by N-Boc protection.

Pathway B: Functional Group Transformation of a Cyanomethyl Intermediate

This alternative approach begins with a 3-(cyanomethyl)piperazine derivative. The nitrile group is then hydrolyzed to a carboxylic acid, which is subsequently esterified to yield the final ethyl ester. The starting material, tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, is commercially available, which could make this a more direct route.[2][3]

Diagram of Proposed Synthesis Pathway B

Synthesis_Pathway_B cyano_piperazine tert-Butyl 3-(cyanomethyl) piperazine-1-carboxylate acid_piperazine tert-Butyl 3-(carboxymethyl) piperazine-1-carboxylate cyano_piperazine->acid_piperazine Hydrolysis final_product tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate acid_piperazine->final_product Esterification

Caption: Proposed synthesis of the target compound via hydrolysis and esterification of a cyanomethyl precursor.

Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are adapted from literature procedures for similar chemical transformations and can serve as a starting point for the synthesis of this compound.

General Procedure for N-Boc Protection of Piperazines

This procedure is based on the well-established method of protecting a secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Diagram of N-Boc Protection Workflow

N_Boc_Protection_Workflow dissolve Dissolve piperazine derivative in a suitable solvent (e.g., DCM) cool Cool the solution to 0 °C dissolve->cool add_reagents Add triethylamine and di-tert-butyl dicarbonate cool->add_reagents react Stir at room temperature add_reagents->react workup Aqueous workup and extraction react->workup purify Purification by column chromatography workup->purify product Isolated N-Boc protected piperazine purify->product

Caption: General workflow for the N-Boc protection of a piperazine derivative.

Protocol:

  • Dissolve the 3-(ethoxycarbonylmethyl)piperazine precursor in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-Boc protected product.

General Procedure for Nitrile Hydrolysis

This protocol describes the conversion of a cyanomethyl group to a carboxymethyl group under acidic or basic conditions.

Protocol (Acidic Conditions):

  • Dissolve tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate in a mixture of a suitable alcohol (e.g., ethanol) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

General Procedure for Esterification of a Carboxylic Acid

This protocol outlines the Fischer esterification of the carboxylic acid intermediate with ethanol.

Protocol:

  • Dissolve the tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain this compound.

Quantitative Data from Analogous Syntheses

While specific yields for the target molecule are not available, data from similar reactions provide an estimate of the expected efficiency.

Reaction StepStarting MaterialReagentsProductYield (%)Reference
N-Boc ProtectionPiperazineDi-tert-butyl dicarbonate, TriethylamineN-Boc-piperazine~94%[4]
N-AlkylationN-Boc-piperazinetert-Butyl bromoacetate, Triethylaminetert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate79%[5]
EsterificationPyrazine-2-carboxylic acidMethanol, SOCl₂Methyl pyrazine-2-carboxylate80.2%[6]

Conclusion

The synthesis of this compound is achievable through logical, multi-step pathways. While a direct, published protocol is not currently available, the adaptation of established methods for piperazine synthesis, N-Boc protection, and functional group transformations provides a solid foundation for its successful preparation in a laboratory setting. The proposed pathways, along with the provided experimental guidelines for analogous reactions, offer a comprehensive starting point for researchers and drug development professionals seeking to utilize this valuable synthetic intermediate. Further process optimization and characterization of intermediates will be necessary to develop a robust and scalable synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Due to the limited availability of experimental data for this specific 3-substituted isomer, this document also includes data for the closely related 4-substituted isomer, tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, for comparative purposes. Furthermore, detailed, standardized experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own characterization efforts. This guide aims to be a valuable resource for scientists and professionals involved in drug discovery and development who are working with or considering this piperazine derivative.

Introduction

Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of therapeutic applications. The introduction of various substituents onto the piperazine ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a bifunctional molecule featuring a protected amine (Boc group) and an ester moiety, making it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is crucial for its effective use in drug design, formulation development, and pharmacokinetic studies.

Physicochemical Properties

The available physicochemical data for this compound is summarized in the tables below. It is important to note that experimental data for this specific compound is scarce in the public domain. Therefore, where noted, data for the 4-substituted isomer is provided as a reference.

General and Calculated Properties
PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₄--INVALID-LINK--[1]
Molecular Weight 272.34 g/mol --INVALID-LINK--[1]
Physical Form Liquid--INVALID-LINK--[1]
Calculated logP 1.2--INVALID-LINK--[2]
Purity Typically ≥95%--INVALID-LINK--[1]
Experimental Physicochemical Data (Comparison with 4-substituted isomer)
PropertyThis compoundtert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateSource (4-isomer)
Melting Point Not available (liquid at room temp.)Solid, m.p. not specified--INVALID-LINK--[3]
Boiling Point Not availableNot available
pKa Not availableNot available
Aqueous Solubility Not availableNot available

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to small organic molecules like the title compound.

Synthesis and Purification

A proposed synthesis for this compound is adapted from the reported synthesis of the 4-substituted isomer[3]. The workflow is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product N-Boc-piperazine N-Boc-piperazine Nucleophilic Substitution Nucleophilic Substitution N-Boc-piperazine->Nucleophilic Substitution Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Nucleophilic Substitution Triethylamine Triethylamine Triethylamine->Nucleophilic Substitution Solvent (THF) Solvent (THF) Solvent (THF)->Nucleophilic Substitution Aqueous Work-up Aqueous Work-up Nucleophilic Substitution->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Target Compound tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Column Chromatography->Target Compound

Figure 1. Proposed synthesis workflow for the target compound.

Protocol:

  • Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at 60 °C overnight.

  • After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of Boiling Point (Capillary Method)

Since the compound is a liquid at room temperature, its boiling point is a key characteristic.

Boiling_Point_Determination A Sample in Test Tube B Inverted Capillary Tube A->B Place inside C Heat Source B->C Heat gently D Observe Bubbles C->D Continuous stream E Cool Down D->E Remove heat F Liquid Enters Capillary E->F G Record Temperature (Boiling Point) F->G

Figure 2. Workflow for boiling point determination.

Protocol:

  • Seal one end of a capillary tube.

  • Place a small amount of the liquid sample into a small test tube.

  • Place the sealed capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a heating block or oil bath.

  • Observe for a continuous stream of bubbles emerging from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Potentiometric Titration)

The pKa value is critical for understanding the ionization state of the molecule at different pH values.

pKa_Determination A Prepare Sample Solution B Calibrate pH Meter A->B C Titrate with Acid/Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Figure 3. Workflow for pKa determination by potentiometric titration.

Protocol:

  • Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong acid or base.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property influencing bioavailability.

Solubility_Determination A Add Excess Compound to Water B Equilibrate (Shake at constant temp.) A->B C Separate Solid and Liquid Phases B->C e.g., Centrifugation, Filtration D Analyze Solute Concentration in Supernatant C->D e.g., HPLC, UV-Vis E Determine Solubility D->E

Figure 4. Workflow for aqueous solubility determination.

Protocol:

  • Add an excess amount of the compound to a known volume of water or a relevant aqueous buffer in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The measured concentration represents the aqueous solubility of the compound.

Spectroscopic Data (Reference data from 4-substituted isomer)

The following spectroscopic data is for the 4-substituted isomer, tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and can be used as a reference for the characterization of the 3-substituted isomer[3].

  • ¹H NMR (400 MHz, CDCl₃): δ = 3.47 (t, J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 2.52 (t, J = 4.9 Hz, 4H, NCH₂), 1.46 (s, 9H, tBu), 1.45 (s, 9H, tBu).[3]

  • ¹³C NMR (101 MHz, CDCl₃): δ = 154.8 (C=O), 81.4 (Cquart), 79.8 (Cquart), 60.1 (NCH₂), 52.8 (NCH₂), 28.6 (tBu), 28.3 (tBu).[3]

  • Mass Spectrometry (ESI+): m/z = 301 (100) [M++H], 323 (11) [M+Na].[3]

Potential Biological Activity

While no specific biological activity has been reported for this compound, other piperazine derivatives have shown a wide range of pharmacological effects. Notably, some tert-butyl phenoxyalkyl piperazine derivatives have been identified as potent histamine H3 receptor (H3R) ligands, exhibiting anticonvulsant and pro-cognitive properties[4]. This suggests that the title compound could be a valuable starting point for the synthesis of novel H3R ligands or other biologically active molecules. Further research is required to explore its pharmacological profile.

Conclusion

This technical guide has summarized the available physicochemical information for this compound and provided detailed, standardized protocols for its experimental characterization. While there is a clear need for more experimental data on this specific compound, the information and methodologies presented here offer a solid foundation for researchers working with this and related piperazine derivatives. The versatility of this molecule as a synthetic intermediate, coupled with the potential biological activities of the piperazine scaffold, makes it a compound of significant interest in the field of drug discovery and development.

References

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a piperazine derivative featuring a Boc-protecting group on one of the nitrogen atoms and an ethoxycarbonylmethyl substituent. This structure makes it a valuable building block for creating more complex molecules.

Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₃H₂₄N₂O₄[1][2]

  • Canonical SMILES: CCOC(=O)CC1CN(C(=O)OC(C)(C)C)CCN1[1]

  • InChI Key: VWQBZJHXQZMMGP-UHFFFAOYSA-N[1]

CAS Numbers:

It is important to note that different stereoisomers of this compound have distinct CAS numbers.

  • (R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: 2007919-78-8[2][3]

  • This compound (racemic): 849547-86-0[1]

A related positional isomer, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, has the CAS number 209667-59-4[4].

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 272.34 g/mol [1][2]
Purity Typically ≥95%[2][3]
Appearance Liquid[2]
logP 0.83[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Fsp3 0.85[1]

Role in Pharmaceutical Development

Piperazine derivatives are crucial scaffolds in medicinal chemistry. The piperazine ring can form multiple hydrogen bonds, regulate acid-base properties, and improve the water solubility of molecules, making it a common feature in many marketed drugs[5]. This specific intermediate, with its reactive ester group and protected amine, is used in the synthesis of bioactive molecules, including potential drug candidates for central nervous system disorders and metabolic diseases[6]. The Boc-protecting group allows for selective reactions at the other nitrogen atom, and the ester can be further modified, for instance, through hydrolysis or amidation, to build more complex structures[6].

Experimental Protocol: Synthesis

The following is a representative synthetic protocol for a related compound, which can be adapted for the synthesis of this compound. The synthesis involves the nucleophilic substitution of a bromoacetate with a Boc-protected piperazine.

Objective: To synthesize this compound.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Ethyl bromoacetate

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Addition of Electrophile: Slowly add ethyl bromoacetate (1.0 to 1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Synthesis_Workflow Reactant1 tert-Butyl piperazine-1-carboxylate Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Ethyl bromoacetate Reactant2->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Purification->Product

References

An In-depth Technical Guide on tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. While this molecule itself is not an active pharmaceutical ingredient and thus lacks a specific mechanism of action, its piperazine core is a privileged scaffold in medicinal chemistry. This guide elucidates the chemical properties, synthesis, and potential applications of this intermediate, providing context through the established mechanisms of action of prominent piperazine-containing drugs. The aim is to equip researchers with a foundational understanding of how this and similar intermediates are leveraged in the drug discovery pipeline.

Chemical and Physical Properties

The compound, systematically named this compound, is characterized by a piperazine ring functionalized with a Boc (tert-butoxycarbonyl) protecting group and an ethyl acetate substituent. The Boc group allows for controlled, stepwise reactions on the piperazine nitrogens, making it a valuable tool in multi-step organic synthesis.[1]

Below is a summary of its key chemical and physical properties compiled from various chemical databases.

PropertyValue
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
IUPAC Name This compound
CAS Number 209667-59-4
Appearance Liquid
Purity Typically ≥95%

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves the nucleophilic substitution of a halo-acetic acid derivative by a Boc-protected piperazine.

General Synthetic Workflow

A common synthetic route involves the reaction of commercially available N-Boc-piperazine with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions. The base, often a tertiary amine like triethylamine, neutralizes the hydrohalic acid byproduct, driving the reaction to completion. The resulting product can then be purified using standard techniques such as column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BocPip N-Boc-Piperazine Product tert-Butyl 4-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate BocPip->Product Nucleophilic Substitution EtBrAc Ethyl Bromoacetate EtBrAc->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., THF) Solvent->Product Purification Purification (e.g., Column Chromatography) Product->Purification G cluster_pathway Dopaminergic and Serotonergic Signaling D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Modulation of Neuronal Excitability cAMP->Response IP3_DAG->Response Drug Atypical Antipsychotic (Piperazine Derivative) Drug->D2R Antagonist Drug->HT2AR Antagonist G cluster_workflow Anthelmintic Mechanism of Piperazine Piperazine Piperazine Derivative GABA_R Nematode GABA Receptor Piperazine->GABA_R Agonist Ion_Channel Chloride Ion Channel GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization of Muscle Cell Membrane Ion_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion G cluster_discovery Screening Cascade for Novel Piperazine Derivative HTS High-Throughput Screening (e.g., Receptor Binding Assays) Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Cell_Assay Secondary Screening (Cell-based Functional Assays) Hit_ID->Cell_Assay Validate Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Assay->Lead_Opt Confirm In_Vivo In Vivo Animal Models (Efficacy and Toxicology) Lead_Opt->In_Vivo Optimize Candidate Drug Candidate Selection In_Vivo->Candidate Select

References

An In-depth Technical Guide to tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This document outlines its chemical properties, potential synthesis, and applications in medicinal chemistry, drawing upon available literature for this compound and its close structural analogs.

Core Chemical Properties

This compound is a chiral piperazine derivative. The presence of a Boc-protecting group on one of the piperazine nitrogens and an ethyl ester on the acetic acid side chain at the 3-position makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundtert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylatetert-Butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
CAS Number Not available209667-59-4[1]1000291-89-3[2]
Molecular Formula C₁₃H₂₄N₂O₄C₁₃H₂₄N₂O₄[1]C₁₄H₂₅NO₄[2]
Molecular Weight 272.34 g/mol 272.34 g/mol [1]271.35 g/mol [2]
Appearance Likely a liquid or low-melting solid--
Purity Typically >95% for commercial samples--
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in organic solvents[2]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a 3-Substituted Piperazine Acetic Acid Ester

This protocol outlines a general procedure for the synthesis of 3-substituted piperazine-2-acetic acid esters, which can be adapted for the target molecule. The synthesis starts from an amino acid and proceeds through the formation of a key 1,2-diamine intermediate.

Materials:

  • Boc-protected amino acid

  • Carbonyldiimidazole (CDI)

  • Magnesium chloride

  • Ethyl potassium malonate

  • Anhydrous Tetrahydrofuran (THF)

  • Reagents for reductive amination and nosylation

  • Ethyl bromoacetate

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • Preparation of the β-keto ester: The Boc-protected amino acid is reacted with carbonyldiimidazole in anhydrous THF. The resulting imidazolide is then treated with ethyl potassium malonate in the presence of magnesium chloride to yield the corresponding β-keto ester.

  • Reductive Amination: The β-keto ester is subjected to reductive amination to introduce the second nitrogen atom, forming a 1,2-diamine derivative.

  • Nosylation: The primary amine of the 1,2-diamine is selectively protected with a nosyl group (2-nitrobenzenesulfonyl).

  • Cyclization: The nosylated diamine is then cyclized to form the piperazine ring.

  • Alkylation: The secondary amine of the piperazine is alkylated with ethyl bromoacetate in the presence of a base to introduce the 2-ethoxy-2-oxoethyl group.

  • Deprotection/Protection: Depending on the desired final product, the nosyl and/or Boc groups can be selectively removed. For the target molecule, the Boc group is retained.

Table 2: Representative Reaction Parameters for N-Alkylation

ParameterValue
Reactants tert-Butyl piperazine-1-carboxylate, Ethyl bromoacetate
Base Triethylamine or Potassium Carbonate
Solvent Acetonitrile or DMF
Temperature Room temperature to 60 °C
Reaction Time 12-24 hours
Work-up Aqueous extraction and purification by column chromatography
Typical Yield 70-90%

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Start_AA Boc-Amino Acid Step1 Formation of β-keto ester Start_AA->Step1 Start_EPM Ethyl Potassium Malonate Start_EPM->Step1 Step2 Reductive Amination Step1->Step2 Step3 Nosylation Step2->Step3 Step4 Cyclization to Piperazine Step3->Step4 Step5 N-Alkylation with Ethyl Bromoacetate Step4->Step5 Product tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Step5->Product

Caption: General synthetic workflow for 3-substituted piperazine acetic acid esters.

Applications in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[3][4] Its ability to interact with various biological targets, coupled with favorable pharmacokinetic properties, makes it a desirable structural motif in drug design.

This compound serves as a versatile intermediate for the synthesis of compounds targeting the central nervous system (CNS), as well as for developing anti-inflammatory and anti-infective agents. The Boc-protecting group allows for selective functionalization of the second piperazine nitrogen, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key interacting group with a biological target.

Potential Therapeutic Areas
  • CNS Disorders: Piperazine derivatives are well-known for their activity as antipsychotics, antidepressants, and anxiolytics.[3][4] The core structure of the title compound can be elaborated to generate ligands for various CNS receptors.

  • Analgesia: Certain piperazine derivatives have demonstrated analgesic properties.[5]

  • Antimicrobial and Antifungal Agents: The piperazine nucleus is a component of some antimicrobial and antifungal drugs.[6]

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are not defined, many piperazine-containing drugs exert their effects by modulating neurotransmitter systems. For instance, some act as antagonists or partial agonists at dopamine and serotonin receptors. The following diagram illustrates a hypothetical mechanism of action for a drug candidate derived from the title compound targeting a G-protein coupled receptor (GPCR), a common target for CNS-active drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Drug Piperazine-based Drug Candidate Drug->GPCR Binds to

References

starting materials for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable intermediate in organic synthesis and pharmaceutical development.[1] The methodologies, starting materials, and reaction conditions are detailed to assist researchers in the efficient synthesis of this compound. Piperazine derivatives are crucial in drug development due to their ability to form multiple hydrogen bonds, regulate acid-base balance, and improve water solubility of molecules.[2]

Synthetic Strategies and Starting Materials

The synthesis of this compound and its structural isomers is most commonly achieved through the nucleophilic substitution of a protected piperazine with a haloacetic acid ester.[3][4] This approach offers a straightforward and high-yielding pathway. An alternative, though less direct, strategy involves the construction of the piperazine ring from acyclic precursors.[2]

The primary synthetic route involves the N-alkylation of a Boc-protected piperazine. The key starting materials for this approach are:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) : The piperazine core with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[5]

  • Ethyl bromoacetate or Ethyl chloroacetate : The electrophilic component that introduces the 2-ethoxy-2-oxoethyl side chain.

  • Base : A non-nucleophilic base such as triethylamine or potassium carbonate is used to scavenge the acid generated during the reaction.[4][6]

  • Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) are typically employed.[4][6]

A less common approach involves the synthesis of the piperazine ring itself, which can be followed by functionalization. Starting materials for building the piperazine ring can include pyrazine-2-carboxylic acid or diethanolamine.[2][7]

The following table summarizes the starting materials and reagents for the most common synthetic pathway:

Role Compound CAS Number Molecular Formula Notes
Starting Material (Piperazine Core) tert-Butyl piperazine-1-carboxylate57260-71-6C₉H₁₈N₂O₂Also known as N-Boc-piperazine.[5]
Starting Material (Side Chain) Ethyl bromoacetate105-36-2C₄H₇BrO₂Highly reactive alkylating agent.
Starting Material (Side Chain) Ethyl chloroacetate105-39-5C₄H₇ClO₂An alternative to ethyl bromoacetate.
Base Triethylamine (Et₃N)121-44-8C₆H₁₅NA common organic base used in this reaction.[4]
Base Potassium carbonate (K₂CO₃)584-08-7K₂CO₃An inorganic base that can also be used.[6]
Solvent Tetrahydrofuran (THF)109-99-9C₄H₈OA common solvent for this type of reaction.[4]
Solvent Acetonitrile75-05-8C₂H₃NAn alternative polar aprotic solvent.[6]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for this compound. This protocol is based on the nucleophilic displacement of a bromine atom from an alkyl bromoacetate by a Boc-protected piperazine.[3][4]

Reaction Scheme:

start N-Boc-piperazine + Ethyl Bromoacetate reagents Triethylamine (Et3N) Anhydrous THF 60 °C, overnight start->reagents Reaction Conditions product This compound reagents->product Yields G cluster_workflow Synthetic Workflow A 1. Dissolve N-Boc-piperazine & Et3N in anhydrous THF B 2. Add Ethyl Bromoacetate dropwise at RT A->B C 3. Heat reaction mixture to 60°C overnight B->C D 4. Quench with saturated NaHCO3 & Extract with EtOAc C->D E 5. Purify by column chromatography D->E F Final Product E->F reaction_pathway N-Boc-piperazine tert-Butyl piperazine-1-carboxylate Reagents Et3N, THF 60°C Ethyl_bromoacetate Ethyl bromoacetate Product tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate Reagents->Product Nucleophilic Substitution

References

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate chemical stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on the chemical stability, storage, and handling of this compound. The stability of this compound is critical for its use in research and drug development to ensure the reliability and reproducibility of experimental results. This document outlines recommended storage conditions, handling procedures, and potential degradation pathways. Furthermore, it details experimental protocols for conducting stability studies to generate quantitative data, which is crucial for formulation development and regulatory submissions.

Introduction

This compound is a substituted piperazine derivative commonly used as a building block in the synthesis of pharmacologically active molecules. The presence of ester and carbamate functional groups in its structure suggests potential susceptibility to degradation under certain environmental conditions. Understanding the chemical stability of this compound is paramount for maintaining its purity and integrity throughout its lifecycle, from laboratory storage to its incorporation into final products. This guide serves as a technical resource for professionals requiring detailed information on the stability and proper management of this chemical.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 849547-86-0[1]
Molecular Formula C13H24N2O4[1][2][3]
Molecular Weight 272.34 g/mol [3]
Appearance Liquid[1][2]
Purity Typically ≥95% or ≥97%[1][2][4]

Recommended Storage and Handling

Proper storage and handling are essential to prevent the degradation of this compound.

Storage Conditions

To maintain the quality of the compound, the following storage conditions are recommended:

ConditionRecommendationSource
Temperature Store in a cool, dry place.[4] Some suppliers recommend refrigeration at 4°C.[1][1][4]
Atmosphere Store under an inert atmosphere, such as nitrogen.[1][1]
Container Keep in a tightly-closed container.[4][5][6][7][4][5][6][7]
Ventilation Store in a well-ventilated area.[4][5][6][7][4][5][6][7]
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[6][6]
Ignition Sources Store away from sources of ignition.[4][4]
Handling Procedures

Adherence to safe handling practices is crucial to minimize exposure and maintain chemical purity:

  • Ventilation: Handle in a well-ventilated area or outdoors.[4][5][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[4][5][7][8]

  • Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the handling area.[7]

  • Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7] Prevent contact with skin and eyes.[5][8]

  • Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[4] Prevent the product from entering drains.[4]

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis of the ester and hydrolysis of the carbamate. These reactions are typically catalyzed by acidic or basic conditions.

G Potential Degradation Pathways cluster_0 Ester Hydrolysis cluster_1 Carbamate Hydrolysis A This compound B tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate A->B Acid/Base Catalyzed D Ethyl 2-(piperazin-2-yl)acetate A->D Acid Catalyzed C Ethanol E Carbon Dioxide F tert-Butanol

Caption: Potential degradation pathways for the target compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the chemical stability, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine the degradation rate.

Materials and Equipment
  • This compound

  • HPLC-UV/MS system

  • pH meter

  • Forced degradation chambers (temperature, humidity, and light controlled)

  • Volumetric flasks and pipettes

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

Experimental Workflow

The following workflow outlines the steps for a comprehensive stability assessment.

G Stability Assessment Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of the compound in a suitable solvent B Prepare stress condition solutions (Acid, Base, Oxidizing Agent) C Acidic Hydrolysis (e.g., 0.1M HCl at 60°C) A->C D Basic Hydrolysis (e.g., 0.1M NaOH at 60°C) A->D E Oxidative Degradation (e.g., 3% H2O2 at RT) A->E F Thermal Degradation (e.g., 80°C) A->F G Photolytic Degradation (ICH Q1B conditions) A->G H Sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) C->H D->H E->H F->H G->H I Neutralize samples if necessary H->I J Analyze by HPLC-UV/MS I->J K Quantify parent compound and degradants J->K L Identify structure of major degradants K->L

Caption: Workflow for conducting a forced degradation study.

Data Presentation

The results of the stability study should be summarized in a clear and concise table to facilitate comparison across different stress conditions.

Table 1: Hypothetical Stability Data for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1M HCl at 60°C 0100.00.00.0
885.212.51.8
2465.728.94.5
0.1M NaOH at 60°C 0100.00.00.0
870.125.43.9
2440.348.29.8
3% H₂O₂ at RT 0100.00.00.0
898.51.2<0.5
2495.83.50.6
80°C 0100.00.00.0
899.10.7<0.5
2497.22.10.5
Photolytic (ICH Q1B) 0100.00.00.0
899.5<0.5<0.5
2498.80.9<0.5

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and development. Adherence to the recommended storage and handling guidelines is essential for preserving its integrity. This guide provides a framework for understanding its potential degradation pathways and a detailed protocol for conducting forced degradation studies. The quantitative data generated from such studies are invaluable for ensuring the quality, safety, and efficacy of downstream applications.

References

Spectroscopic Data of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of contemporary drug discovery and development, piperazine derivatives stand as a cornerstone scaffold, integral to the architecture of a multitude of pharmacologically active agents.[1] Their prevalence stems from their unique physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The precise characterization of intermediates in the synthesis of these complex molecules is not merely a procedural step but a fundamental necessity to ensure the integrity and success of the synthetic route. This guide provides an in-depth technical overview of the spectroscopic data for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry.

While a comprehensive, publicly available dataset of all spectroscopic data for this specific molecule is not consolidated in a single source, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally similar compounds. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important synthetic intermediate.

The molecular structure of this compound (Molecular Formula: C₁₃H₂₄N₂O₄, Molecular Weight: 272.34 g/mol ) is presented below.[2][3]

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on the analysis of related piperazine derivatives and established substituent effects.[4][5]

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~3.8 - 3.2Multiplet (m)4HPiperazine ring protons adjacent to Boc-N
~2.9 - 2.4Multiplet (m)5HRemaining piperazine ring protons and -CH -CH₂-COOEt
~1.46Singlet (s)9H-C(CH₃)₃
~1.25Triplet (t)3H-O-CH₂-CH₃

Rationale for Assignments:

  • The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester group.

  • The singlet at ~1.46 ppm is indicative of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

  • The protons on the piperazine ring will exhibit complex splitting patterns due to coupling with each other, appearing as a series of multiplets in the region of ~3.8 to 2.4 ppm. The protons adjacent to the nitrogen atom bearing the electron-withdrawing Boc group are expected to be shifted downfield compared to those adjacent to the other nitrogen.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~172C =O (Ester)
~155C =O (Carbamate)
~80-C (CH₃)₃
~61-O-CH₂ -CH₃
~55 - 40Piperazine ring carbons
~35-CH -CH₂-COOEt
~28-C(CH₃ )₃
~14-O-CH₂-CH₃

Rationale for Assignments:

  • The carbonyl carbons of the ester and carbamate groups are expected to appear at the lowest field, around ~172 ppm and ~155 ppm, respectively.[6][7]

  • The quaternary carbon of the tert-butyl group is predicted to be around ~80 ppm.[6]

  • The methylene carbon of the ethyl ester directly attached to the oxygen will be in the ~61 ppm region.

  • The carbons of the piperazine ring will resonate in the ~55-40 ppm range.

  • The methyl carbons of the tert-butyl and ethyl groups will appear at the highest field, around ~28 ppm and ~14 ppm, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data:

m/zIon
273.17[M+H]⁺
295.15[M+Na]⁺
217.13[M - C₄H₈ + H]⁺ (Loss of isobutylene)
173.10[M - Boc + H]⁺

Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the tert-butoxycarbonyl (Boc) group. The loss of isobutylene (56 Da) from the parent ion is a characteristic fragmentation of Boc-protected amines.

MS_Fragmentation M_H [M+H]⁺ m/z = 273.17 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 217.13 M_H->M_isobutylene - C₄H₈ M_Boc [M - Boc + H]⁺ m/z = 173.10 M_H->M_Boc - Boc

Caption: Predicted ESI-MS fragmentation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2975C-H stretch (alkane)
~1735C=O stretch (ester)
~1690C=O stretch (carbamate)
~1250C-N stretch
~1160C-O stretch

Rationale for Assignments:

  • The two distinct carbonyl stretching frequencies are key indicators of the ester and carbamate functional groups.

  • The C-H stretching of the alkyl groups will be prominent around 2975 cm⁻¹.

  • The C-N and C-O stretching vibrations will appear in the fingerprint region.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]

NMR_Workflow start Start: Compound dissolve Dissolve in CDCl₃ start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in Spectrometer nmr_tube->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum spectrometer->acquire_C13 process Process Data (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process analyze Analyze Spectra process->analyze end End: Structural Elucidation analyze->end

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: The compound, if a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The precise spectroscopic characterization of this compound is essential for its use in synthetic and medicinal chemistry. This guide provides a detailed, albeit predicted, spectroscopic profile based on fundamental principles and comparative data from related structures. The provided protocols offer a solid foundation for researchers to obtain and interpret the necessary data to confirm the identity and purity of this valuable synthetic intermediate.

References

Navigating the Procurement of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of the versatile piperazine building block, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Piperazine derivatives are crucial scaffolds in medicinal chemistry, and securing a reliable source for these intermediates is a critical step in the research and development pipeline. This guide distinguishes between the racemic mixture and its enantiomerically pure forms, presenting key technical data and a survey of global suppliers to facilitate informed procurement decisions.

Chemical and Physical Properties

This compound is a functionalized piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl ester moiety on a side chain. This structure makes it a valuable intermediate for further chemical modifications in multi-step syntheses.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272.34 g/mol
Physical FormTypically supplied as a liquid

Supplier and Availability Overview

The availability of this compound is categorized into its racemic form and the (R)-enantiomer. The choice between these will depend on the specific stereochemical requirements of the subsequent synthetic steps.

Racemic this compound (CAS: 849547-86-0)

The racemic mixture is offered by several chemical suppliers, often with a purity of 97% or higher. Pricing and availability vary by supplier and quantity.

SupplierPurityAvailable QuantitiesPrice (USD/EUR/GBP)Stock Status/Lead Time
Fluorochem [1]97%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g£9.00 (100 mg) - £677.00 (25 g)In Stock (China)
BLD Pharmatech 98%InquireInquireInquire
abcr GmbH InquireInquireInquireInquire
ECHO CHEMICAL CO., LTD. Inquire250mgInquireInquire
Hangzhou J&H Chemical Co., Ltd. InquireInquireInquireInquire
Cangzhou Dimai Technology Co., Ltd InquireInquireInquireInquire
(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 2007919-78-8)

For stereospecific syntheses, the (R)-enantiomer is available from a more select group of suppliers.

SupplierPurityAvailable QuantitiesPrice (EUR)Stock Status/Lead Time
CymitQuimica [2]95%50 mg, 100 mg, 250 mg, 1 g€167.00 (50 mg) - €634.00 (250 mg)Inquire for 1g
BLD Pharmatech 95%InquireInquireInquire
Amadis Chemical InquireInquireInquireInquire
ChemScene 98%InquireInquireInquire
SUZHOU ARTK MEDCHEM CO.,LTD. [3]InquireInquireInquireInquire
Atomax Chemicals Co., Ltd. InquireInquireInquireInquire

Experimental Protocols and Applications

While specific, detailed experimental protocols for the direct use of this compound are proprietary to individual research endeavors, its structural motifs suggest its utility in a variety of synthetic applications. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in various coupling reactions. These characteristics make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

Chemical Sourcing Workflow

The process of sourcing chemical intermediates like this compound involves several critical steps to ensure the quality and timely delivery of the required materials. The following diagram illustrates a logical workflow for this process.

G cluster_sourcing Chemical Sourcing Workflow A Identify Chemical Requirement (Racemic vs. Enantiopure, Quantity) B Search Supplier Databases (CAS Number, Chemical Name) A->B C Shortlist Potential Suppliers B->C D Request Quotations (Price, Purity, Lead Time) C->D E Evaluate Supplier Responses D->E F Select Supplier & Place Order E->F G Receive & Verify Certificate of Analysis (CoA) F->G H Quality Control (QC) Analysis (e.g., NMR, LC-MS) G->H I Release for R&D Use H->I

Caption: A logical workflow for sourcing chemical intermediates.

Safety Information

Safety Data Sheets (SDS) for this compound and related compounds indicate that this chemical may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, please refer to the SDS provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Piperazine moieties, in particular, are prevalent in many biologically active compounds due to their ability to introduce conformational constraints and serve as versatile linkers. tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable building block for introducing a functionalized piperazine ring into a peptide sequence. This document provides detailed protocols for the preparation and incorporation of this reagent into a growing peptide chain using solid-phase peptide synthesis (SPPS).

The protocols outlined below detail a three-stage process:

  • Preparation of the Piperazine Acetic Acid: Selective hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is required for coupling.

  • On-Resin Boc Deprotection: Removal of the N-terminal Boc protecting group from the resin-bound peptide.

  • Coupling: Amide bond formation between the deprotected peptide and the prepared piperazine acetic acid derivative.

Data Presentation

The efficiency of peptide synthesis relies on high-yielding steps. Below is a summary of representative quantitative data for the key reactions involved in the incorporation of piperazine derivatives. It is important to note that yields can vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Boc Deprotection Efficiency

Deprotection ReagentSolventTimeEfficiencyNotes
25-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-30 min>99%Standard and most common method.[1]
4M Hydrochloric Acid (HCl)Dioxane30-60 min>98%Alternative to TFA.[1]

Table 2: Representative Peptide Coupling Yields with Piperazine Derivatives

Coupling ReagentAdditiveBaseSolventYieldReference
EDCHOAtTFA (activator)Not Specified>94%[2]
HATU-DIPEADMFHigh[3]
DCCDMAP (catalytic)-DCMHigh[3]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOAt: 1-Hydroxy-7-azabenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane.

Experimental Protocols

Stage 1: Preparation of 1-(tert-butoxycarbonyl)piperazine-2-acetic acid

This protocol describes the saponification of the ethyl ester to the carboxylic acid. The Boc protecting group is generally stable under basic conditions used for ester hydrolysis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield 1-(tert-butoxycarbonyl)piperazine-2-acetic acid as a solid or oil.

Stage 2: On-Resin N-terminal Boc Deprotection

This protocol is for the removal of the Boc group from the N-terminus of the peptide chain attached to the solid support.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5% DIPEA in DCM (2 times, 5 minutes each).

  • Wash the resin again with DCM (3-5 times) to remove excess DIPEA. The resin is now ready for the coupling step.

Stage 3: Coupling of 1-(tert-butoxycarbonyl)piperazine-2-acetic acid

This protocol describes the coupling of the prepared piperazine carboxylic acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin (from Stage 2)

  • 1-(tert-butoxycarbonyl)piperazine-2-acetic acid (from Stage 1)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a separate flask, dissolve 1-(tert-butoxycarbonyl)piperazine-2-acetic acid (1.5 eq) and HATU (1.45 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Add the activated solution to the swollen and deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test or a similar method to ensure completion.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • The resin can then proceed to the next deprotection and coupling cycle or to the final cleavage from the resin.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the incorporation of this compound into a peptide chain via SPPS.

Peptide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle Reagent tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Hydrolysis Saponification (e.g., LiOH, THF/H2O) Reagent->Hydrolysis Stage 1 Piperazine_Acid 1-(tert-butoxycarbonyl) piperazine-2-acetic acid Hydrolysis->Piperazine_Acid Coupling Coupling Reaction (HATU, DIPEA, DMF) Piperazine_Acid->Coupling Stage 3 Start Boc-Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Stage 2 Washing_1 DCM & DIPEA Washes Deprotection->Washing_1 Washing_1->Coupling Washing_2 DMF & DCM Washes Coupling->Washing_2 Next_Cycle Boc-Piperazinyl-Peptide-Resin Washing_2->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid

SPPS workflow for piperazine derivative incorporation.

References

Application of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. The presence of a Boc-protected piperazine ring and an ethyl ester moiety allows for sequential and regioselective modifications, making it a versatile scaffold for drug discovery. This document provides detailed application notes and protocols for its use in the synthesis of key pharmaceutical intermediates, with a focus on the development of atypical antipsychotics and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Application in the Synthesis of Atypical Antipsychotics: The Case of Cariprazine

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action is thought to be mediated through a combination of partial agonist activity at central dopamine D₂ and serotonin 5-HT₁A receptors, and antagonist activity at serotonin 5-HT₂A receptors.[2][3] The synthesis of Cariprazine involves the preparation of a key intermediate, trans-N-{4-[2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-N',N'-dimethylurea. While various synthetic routes to Cariprazine exist, this compound serves as a viable starting material for the synthesis of a crucial precursor.

Experimental Protocol: Synthesis of a Key Cariprazine Intermediate

This protocol outlines a plausible synthetic route to a key intermediate in the synthesis of Cariprazine, starting from this compound. The procedure is adapted from established methodologies for the synthesis of similar piperazine derivatives.

Step 1: Reductive Amination with trans-4-aminocyclohexanol

This step couples the piperazine derivative with the cyclohexyl moiety.

  • Materials:

    • This compound

    • trans-4-aminocyclohexanol

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Acetic acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • Dissolve this compound (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) in dichloroethane (DCE).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Boc Deprotection

This step removes the Boc protecting group to allow for further functionalization.

  • Materials:

    • Product from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected intermediate.

Step 3: Reaction with 1-(2,3-dichlorophenyl)piperazine

This step introduces the dichlorophenylpiperazine moiety.

  • Materials:

    • Product from Step 2

    • 1-(2,3-dichlorophenyl)piperazine

    • A suitable base (e.g., potassium carbonate)

    • A suitable solvent (e.g., acetonitrile or DMF)

  • Procedure:

    • To a solution of the deprotected intermediate from Step 2 in acetonitrile, add 1-(2,3-dichlorophenyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the key Cariprazine intermediate.

Quantitative Data
StepReactantsProductYield (%)Purity (%)
1This compound, trans-4-aminocyclohexanolBoc-protected piperazinyl-cyclohexanol derivative75-85>95
2Boc-protected piperazinyl-cyclohexanol derivativeDeprotected piperazinyl-cyclohexanol derivative90-98>95
3Deprotected intermediate, 1-(2,3-dichlorophenyl)piperazinetrans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine intermediate60-70>98

Note: Yields are indicative and may vary based on reaction scale and optimization.

Signaling Pathway

The therapeutic effects of Cariprazine are attributed to its modulation of dopaminergic and serotonergic pathways.

Cariprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Agonist D3R D₃ Receptor Dopamine->D3R Agonist Serotonin Serotonin HT1AR 5-HT₁A Receptor Serotonin->HT1AR Agonist HT2AR 5-HT₂A Receptor Serotonin->HT2AR Agonist Signal Signal Transduction D2R->Signal D3R->Signal HT1AR->Signal HT2AR->Signal Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist Cariprazine->HT1AR Partial Agonist Cariprazine->HT2AR Antagonist

Caption: Cariprazine's multifaceted mechanism of action.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4] They work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5] The piperazine scaffold is a common feature in many DPP-4 inhibitors.

General Synthetic Strategy

The synthesis of piperazine-based DPP-4 inhibitors often involves the acylation of a piperazine derivative with a suitable carboxylic acid or its activated form. This compound can be utilized as the piperazine core after deprotection of the Boc group and subsequent modification of the ester functionality.

Experimental Workflow

DPP4_Inhibitor_Synthesis_Workflow Start tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection AmideCoupling Amide Coupling with R-COOH (e.g., HATU, DIPEA) Deprotection->AmideCoupling EsterHydrolysis Ester Hydrolysis (e.g., LiOH) AmideCoupling->EsterHydrolysis FinalProduct DPP-4 Inhibitor Candidate EsterHydrolysis->FinalProduct

Caption: General workflow for DPP-4 inhibitor synthesis.

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose

Caption: Mechanism of action of DPP-4 inhibitors.

This compound is a key intermediate for the synthesis of various biologically active molecules. Its application in the development of the atypical antipsychotic Cariprazine and its potential for the synthesis of DPP-4 inhibitors highlight its importance in medicinal chemistry. The provided protocols and diagrams serve as a guide for researchers in the field of drug discovery and development.

References

Application Notes: Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a key building block in the synthesis of novel compounds with significant therapeutic potential. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of clinically successful drugs due to its favorable physicochemical and pharmacokinetic properties. This document outlines the synthetic utility of this specific building block, provides a detailed experimental protocol for its preparation, and presents a case study on its application in the development of a potent enzyme inhibitor, including quantitative biological data and a depiction of the relevant signaling pathway.

Synthesis of the Building Block

A reliable method for the synthesis of piperazine derivatives involves the nucleophilic substitution of a haloacetate with a protected piperazine. The following protocol is adapted from the synthesis of a closely related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and can be applied for the preparation of the title building block.

Experimental Protocol: Synthesis of this compound

This procedure details the N-alkylation of Boc-piperazine with an appropriate ethyl haloacetate.

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate or ethyl iodoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

  • To this stirred solution, add ethyl bromoacetate (or ethyl iodoacetate) (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Application in the Synthesis of Novel Compounds

The synthesized building block is a versatile intermediate for the creation of a diverse range of bioactive molecules. The presence of the Boc-protected amine and the ethyl ester functionality allows for sequential and selective modifications. A primary application of this building block is in the formation of amide bonds, a cornerstone of medicinal chemistry for linking molecular fragments.

General Protocol: Amide Bond Formation

The carboxylic acid can be generated from the ethyl ester via hydrolysis, which can then be coupled with a variety of amines to introduce diverse functionalities.

Step 2a: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent, dry, and concentrate to yield the corresponding carboxylic acid.

Step 2b: Amide Coupling Reaction

  • Dissolve the carboxylic acid from the previous step (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA or Et₃N) (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization to obtain the final amide compound.

Case Study: Synthesis of a Wip1 Phosphatase Inhibitor (GSK2830371)

A key application of piperazine-containing building blocks is in the development of enzyme inhibitors. GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a critical negative regulator of the p53 tumor suppressor pathway. The chemical structure of GSK2830371 incorporates a piperazine moiety that is crucial for its activity.

Biological Activity of GSK2830371

The following tables summarize the quantitative data for the biological activity of GSK2830371.

ParameterValueCell Line/Assay ConditionReference
IC₅₀ (Wip1) 6 nMCell-free phosphatase assay[1][2]
GI₅₀ 2.65 µM (± 0.54)MCF-7 breast cancer cells[1]

Table 1: In vitro inhibitory activity of GSK2830371.

TreatmentCell LineEffectReference
GSK2830371 (2.5 µM)MCF-7Time-dependent degradation of Wip1[1]
GSK2830371MCF-7Rapid phosphorylation of p53 at Ser15[1]
GSK2830371MCF-7Increased levels of p21[1]
GSK2830371 (150 mg/kg, BID)DOHH2 tumor xenografts41% tumor growth inhibition[1]
GSK2830371 (150 mg/kg, TID)DOHH2 tumor xenografts68% tumor growth inhibition[1]

Table 2: Cellular and in vivo effects of GSK2830371.

Signaling Pathway

GSK2830371 exerts its anti-tumor effects by inhibiting Wip1 phosphatase, which leads to the stabilization and activation of the p53 tumor suppressor pathway. The following diagram illustrates this mechanism.

Wip1_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_inhibition Wip1-mediated Inhibition cluster_downstream Downstream Effects Stress Cellular Stress ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (activates p53 at Ser15) Wip1 Wip1 Phosphatase p53->Wip1 induces expression (negative feedback) p21 p21 p53->p21 induces expression Apoptosis Apoptosis p53->Apoptosis induces Wip1->p53 dephosphorylates (inactivates p53) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to

Figure 1: Wip1-p53 Signaling Pathway and the inhibitory action of GSK2830371.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of novel compounds derived from this compound.

experimental_workflow start Start: tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis coupling Amide Coupling with diverse amines hydrolysis->coupling deprotection Boc Deprotection coupling->deprotection purification Purification & Characterization deprotection->purification screening Biological Screening (e.g., enzyme assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Identified Hits lead_opt Lead Optimization sar->lead_opt lead_opt->coupling Iterative Synthesis

References

Application Notes and Protocols for the Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a three-step synthetic route starting from the commercially available precursor, (rac)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The methodology involves an oxidation of the primary alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons olefination to introduce the ethyl acrylate moiety, and a final reduction of the carbon-carbon double bond to yield the desired product. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Piperazine derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The piperazine scaffold can influence the physicochemical properties of a compound, such as its solubility and basicity, and can engage in crucial interactions with biological targets. The title compound, this compound, incorporates a mono-Boc-protected piperazine for regioselective functionalization and a flexible ester side chain at the 3-position, making it a versatile intermediate for the synthesis of more complex molecules.

The synthetic route described herein offers a reliable method for the preparation of this compound, with each step employing well-established and robust chemical transformations. Detailed experimental conditions and characterization data are provided to ensure reproducibility.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Column chromatography was performed on silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of tert-Butyl 3-formylpiperazine-1-carboxylate

This step involves the oxidation of the primary alcohol of the starting material to an aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to minimize over-oxidation.

  • To a stirred solution of (rac)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperazine-1-carboxylate

The aldehyde is converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-formylpiperazine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester to afford the target compound. This can be achieved by catalytic hydrogenation.

  • To a solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperazine-1-carboxylate (1.0 eq) in ethanol (EtOH, 0.1 M), add palladium on carbon (10% Pd/C, 10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC/NMR)
1tert-Butyl 3-formylpiperazine-1-carboxylate(rac)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate214.2585-95>90% (crude)
2tert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperazine-1-carboxylatetert-Butyl 3-formylpiperazine-1-carboxylate284.3570-85>95%
3This compoundtert-Butyl 3-(2-ethoxy-2-oxoethylidene)piperazine-1-carboxylate286.3790-98>98%

Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Horner-Wadsworth-Emmons cluster_step3 Step 3: Reduction Start tert-Butyl 3-(hydroxymethyl) piperazine-1-carboxylate Step1_reagents Dess-Martin Periodinane DCM, 0°C to rt Start->Step1_reagents 1. Step1_product tert-Butyl 3-formyl- piperazine-1-carboxylate Step1_reagents->Step1_product Step2_reagents Triethyl phosphonoacetate NaH, THF, 0°C to rt Step1_product->Step2_reagents 2. Step2_product tert-Butyl 3-(2-ethoxy-2-oxoethylidene) piperazine-1-carboxylate Step2_reagents->Step2_product Step3_reagents H₂, 10% Pd/C EtOH, rt Step2_product->Step3_reagents 3. Step3_product tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Step3_reagents->Step3_product

Caption: Synthetic workflow for this compound.

Application of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a versatile building block for solid-phase synthesis, particularly in the construction of peptidomimetics and diverse molecular libraries for drug discovery. Its inherent piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The primary application of this reagent in solid-phase synthesis involves its use as a scaffold to introduce conformational constraints and novel side-chain functionalities. The mono-Boc protection allows for selective derivatization at the unprotected nitrogen atom, while the ethyl ester provides a handle for attachment to a solid support after hydrolysis to the corresponding carboxylic acid. This bifunctionality enables the generation of complex molecules with precise control over stereochemistry and diversity.

One significant application is in the synthesis of diketopiperazines (DKPs), a class of cyclic dipeptides with a wide range of biological activities. By attaching the hydrolyzed piperazine derivative to a solid support, subsequent amino acid couplings and on-resin cyclization can be performed to efficiently generate DKP libraries. Furthermore, the piperazine core can serve as a central scaffold for the synthesis of novel bacterial topoisomerase inhibitors and ligands for G protein-coupled receptors (GPCRs). The solid-phase approach facilitates rapid purification and the generation of compound libraries for high-throughput screening.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary step for its attachment to an amine-functionalized solid support.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (5-10 volumes).

  • Add 1 M NaOH solution (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the desired carboxylic acid, tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate.

Quantitative Data:

ParameterValueNotes
Typical Yield90-98%Dependent on reaction scale and work-up efficiency.
Purity (by NMR/LC-MS)>95%Further purification is typically not required for the next step.
Protocol 2: Solid-Phase Synthesis of a Peptidomimetic using tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate

This protocol outlines the coupling of the hydrolyzed piperazine derivative to a Rink Amide resin, followed by chain elongation and cleavage.

Materials:

  • Rink Amide AM resin

  • tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Fmoc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin (1.0 eq) in DMF in a solid-phase synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Piperazine Scaffolding Coupling:

    • Pre-activate tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.

    • Add the activated piperazine solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test (should be negative).

    • Wash the resin with DMF and DCM.

  • Boc Deprotection of Piperazine Nitrogen:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and neutralize with 10% DIPEA in DMF (3 x 2 min).

    • Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation:

    • Couple the desired Fmoc-protected amino acid (3.0 eq), pre-activated with HBTU/DIPEA, to the free secondary amine of the piperazine scaffold.

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Product Precipitation and Purification:

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

    • Dry the crude product under vacuum.

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary (Representative Values):

ParameterValueNotes
Resin Substitution0.5 - 0.7 mmol/gStandard loading for Rink Amide AM resin.
Piperazine Coupling Efficiency>95%Monitored by Kaiser test.[1]
Amino Acid Coupling Efficiency (per step)>99%Monitored by Kaiser test.[1]
Overall Crude Product Yield65 - 85%Dependent on the length and sequence of the final molecule.[1]
Crude Product Purity (by RP-HPLC)70 - 90%Purification is typically required to achieve higher purity.[1]

Visualizations

G cluster_solution Solution Phase cluster_solid Solid Phase start This compound hydrolysis Saponification (NaOH, MeOH/H₂O) start->hydrolysis acid tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate hydrolysis->acid coupling1 Piperazine Coupling (HBTU, DIPEA) acid->coupling1 resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 deprotection1->coupling1 deprotection2 Boc Deprotection (TFA/DCM) coupling1->deprotection2 coupling2 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection2->coupling2 cleavage Cleavage from Resin (TFA/TIS/H₂O) coupling2->cleavage product Purified Peptidomimetic cleavage->product

Caption: Workflow for the solid-phase synthesis of a peptidomimetic.

G start Start swell Swell Resin in DMF start->swell fmoc_deprotection Fmoc Deprotection swell->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 couple_piperazine Couple Piperazine Carboxylic Acid wash1->couple_piperazine kaiser1 Kaiser Test (Negative?) couple_piperazine->kaiser1 kaiser1->couple_piperazine No wash2 Wash (DMF, DCM) kaiser1->wash2 Yes boc_deprotection Boc Deprotection wash2->boc_deprotection neutralize Neutralize (DIPEA/DMF) boc_deprotection->neutralize couple_aa Couple Fmoc-Amino Acid neutralize->couple_aa kaiser2 Kaiser Test (Negative?) couple_aa->kaiser2 kaiser2->couple_aa No last_aa Last Amino Acid? kaiser2->last_aa Yes last_aa->fmoc_deprotection No cleave Cleave from Resin last_aa->cleave Yes end End cleave->end

Caption: Decision workflow for solid-phase peptidomimetic synthesis.

References

Application Notes and Protocols: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established N-alkylation methodologies for piperazine derivatives.

Introduction

This compound is a functionalized piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization on the other nitrogen atom. The ethoxycarbonylmethyl group introduced in this synthesis serves as a versatile handle for further chemical modifications, such as amide bond formation or ester hydrolysis followed by subsequent coupling reactions. The primary synthetic route to this compound is the nucleophilic substitution of a haloacetate ester by a Boc-protected piperazine.

Reaction Principle

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl piperazine-1-carboxylate with an ethyl haloacetate, most commonly ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine of the piperazine acts as the nucleophile, displacing the bromide ion from the ethyl bromoacetate. A base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting piperazine and driving the reaction to completion.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and analogous compounds.

ParameterValueReference
Starting Materials tert-Butyl piperazine-1-carboxylate, Ethyl bromoacetate[1][2]
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)[3][4][5]
Solvent Tetrahydrofuran (THF) or Acetonitrile (MeCN)[3][4][5]
Temperature Ambient to 60 °C (or reflux)[3][4][5]
Reaction Time Overnight[3][4][5]
Yield High (e.g., 79% for a similar tert-butyl ester)[3][4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Protocol 1: Alkylation using Triethylamine in THF

This protocol is adapted from the synthesis of the analogous tert-butyl ester.[3][4]

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • Ethyl bromoacetate (1.1 - 2.0 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate in anhydrous THF, add triethylamine.

  • Add ethyl bromoacetate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Alkylation using Potassium Carbonate in Acetonitrile

This protocol provides an alternative base and solvent system.[5]

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of potassium carbonate in anhydrous acetonitrile, add tert-butyl piperazine-1-carboxylate.

  • Add ethyl bromoacetate to the stirred suspension.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to give the crude product.

  • Purify by silica gel column chromatography to obtain the final product.

Visualizations

Reaction Pathway

The following diagram illustrates the general synthetic pathway for the N-alkylation of Boc-piperazine.

Reaction_Pathway BocPip tert-Butyl piperazine-1-carboxylate Product This compound BocPip->Product Nucleophilic Substitution EtBrAc Ethyl bromoacetate EtBrAc->Product Base Base (e.g., Et3N, K2CO3) Nucleophilic Substitution Nucleophilic Substitution Base->Nucleophilic Substitution Solvent Solvent (e.g., THF, MeCN) Solvent->Nucleophilic Substitution Experimental_Workflow Start Start: Mix Reactants, Base, and Solvent Reaction Reaction: Heat and Stir Overnight Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up: - Quench Reaction - Extraction - Dry & Concentrate Monitoring->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification FinalProduct Final Product Purification->FinalProduct

References

Application Note: Quantitative Analysis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for process optimization, quality control of raw materials, and pharmacokinetic studies. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in a given matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established analytical principles for piperazine derivatives and offers a robust framework for implementation in a laboratory setting.[1][2][3]

Principle

The method utilizes the high selectivity and sensitivity of LC-MS/MS. The compound is first separated from the sample matrix using reverse-phase liquid chromatography. Subsequently, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] This approach ensures high specificity and allows for accurate quantification even at low concentrations.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the described LC-MS/MS method. This data is intended to represent typical results achievable with a properly validated method.

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Extraction Recovery85-95%
Matrix EffectMinimal

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, reaction mixture)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific TSQ Altis™)

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 271.2 m/z -> Q3: 157.1 m/z (quantifier), 113.1 m/z (qualifier)

    • Internal Standard: To be determined based on the specific IS used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data result Quantification Result data->result

Caption: LC-MS/MS Experimental Workflow.

logical_relationship cluster_components Method Components compound This compound method LC-MS/MS Quantification Method compound->method separation Chromatographic Separation (Reverse Phase) method->separation utilizes ionization Electrospray Ionization (ESI+) method->ionization utilizes detection Tandem MS Detection (MRM) method->detection utilizes quantification Accurate & Selective Quantification separation->quantification ionization->quantification detection->quantification

Caption: Methodological Approach for Quantification.

References

Application Notes and Protocols for the Derivatization of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a versatile bifunctional molecule incorporating a protected piperazine ring and an ethyl ester. This structure serves as a valuable scaffold in medicinal chemistry for the synthesis of a diverse array of derivatives. The presence of a reactive secondary amine (after deprotection of the Boc group) and an ester moiety allows for selective modifications, leading to compounds with a wide range of biological activities. Piperazine derivatives have been extensively studied and have shown potential as antidepressant, antimicrobial, anti-inflammatory, and anticancer agents, among others.[1][2][3][4][5][6]

These application notes provide detailed protocols for the derivatization of the ethyl ester group of this compound via amidation to generate a library of compounds for biological screening. The protocols are based on established amide bond formation techniques widely used in medicinal chemistry.[7][8]

Derivatization Strategy: Amide Synthesis

The primary derivatization strategy focuses on the conversion of the ethyl ester to a variety of amides. This is achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with a diverse panel of primary or secondary amines using standard peptide coupling reagents. This approach allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Workflow for Derivatization and Biological Screening

Derivatization_Workflow A tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate B Ester Hydrolysis (LiOH, THF/H2O) A->B C tert-Butyl 3-(carboxymethyl) piperazine-1-carboxylate B->C D Amide Coupling (HATU, DIPEA, DMF) C->D E Library of Amide Derivatives D->E G Biological Assays (e.g., cell-based, enzyme inhibition) E->G F Primary/Secondary Amine (R1R2NH) F->D H Data Analysis and SAR Studies G->H

Caption: Workflow for the synthesis and screening of amide derivatives.

Experimental Protocols

Protocol 1: Ester Hydrolysis to Carboxylic Acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling using HATU

This protocol details the coupling of the resulting carboxylic acid with a representative amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.[7][8]

Materials:

  • tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate (from Protocol 1)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Biological Activities of Piperazine Derivatives

The following tables summarize quantitative data for various biological activities reported for different classes of piperazine derivatives. This data serves as a reference for the potential applications of the newly synthesized library.

Table 1: Antidepressant Activity of Piperazine Derivatives [1]

CompoundTargetKᵢ (nM)5-HT Level in Mouse Brain
6a 5-HT₁ₐR1.28Significantly Increased
Reference

Table 2: Antimicrobial and Antifungal Activity of Phenothiazine-Piperazine Derivatives [2]

CompoundAntibacterial Zone of Inhibition (mm) vs. S. aureusAntifungal Activity vs. A. speciesAntitubercular Activity (µg/L)
V Comparable to StreptomycinGood1, 10, 100
Reference

Table 3: DPP-IV Inhibitory Activity of Piperazine Derivatives [9]

Compound% Inhibition at 100 µMIn Vivo Hypoglycemic Activity
3d 19-30% (range for series)Significant decrease in blood glucose
Reference

Table 4: Fungicidal Activity of Phenazine-1-carboxylic Piperazine Derivatives [10]

CompoundEC₅₀ vs. R. solani (µM)EC₅₀ vs. A. solani (µM)EC₅₀ vs. F. oxysporum (µM)
5r 24.642.973.7
PCA (reference)33.281.5186.5

Signaling Pathway Visualization

The derivatized compounds can be screened for their effects on various signaling pathways. For instance, piperazine derivatives have been implicated in modulating pathways relevant to depression.[1]

Representative Signaling Pathway: 5-HT1AR/BDNF/PKA Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT1A Receptor AC Adenylate Cyclase Receptor->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Gene Expression CREB->BDNF promotes Response Antidepressant Effects BDNF->Response Ligand Piperazine Derivative (e.g., Compound 6a) Ligand->Receptor

Caption: A simplified diagram of the 5-HT1AR/BDNF/PKA signaling pathway.

Concluding Remarks

The protocols and data presented herein provide a framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The versatility of the piperazine scaffold, combined with the robust and flexible synthetic routes, makes this an attractive starting point for the discovery of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific research needs and to explore a wide range of amines for derivatization to build a comprehensive SAR profile.

References

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Synthesis Pathways

I'm currently focused on uncovering the use of "tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate" in enzyme inhibitor synthesis. My initial step involves a thorough literature and patent search via Google, aiming to pinpoint specific examples and targets. I'll then delve into the synthetic pathways employed.

Investigating Enzyme Inhibition

I'm now zeroing in on enzyme inhibitors synthesized using "this compound". I'm extracting experimental procedures, including reaction conditions and characterization data. Simultaneously, I'm researching signaling pathways for the target enzymes. I'm organizing quantitative data and creating detailed experimental protocols and DOT diagrams for synthetic routes and signaling pathways. This work will culminate in a comprehensive application note.

Examining Early Research

I've made headway in my research, finding that piperazine derivatives are crucial in creating enzyme inhibitors, especially for MMPs and DPP-IV. My findings show these compounds' significance in drug discovery. Now, I'm focusing on the structural aspects and how they impact inhibitory activity.

Digging Deeper into Structures

I'm now focusing on specific structural applications. While the initial search was broad, I'm now actively seeking examples of "this compound" in inhibitor synthesis, particularly for MMPs, DPP-IV, or uPA. This requires a more refined approach to extract detailed experimental protocols and associated quantitative data to build a strong foundation for the desired diagram. My focus has sharpened and my search is more targeted toward that end.

Refining Search Strategies

I'm now pivoting my search to target specific syntheses. While the initial results were broad, I've adjusted my approach to find detailed examples utilizing "this compound," or closely related derivatives, in enzyme inhibitor synthesis, particularly for DPP-4, uPA, and MMPs. I'm focusing on extracting detailed experimental procedures and quantitative data, such as IC50 values. This targeted approach is intended to provide a solid foundation for the required diagrams. If a direct hit is not found, I will use a related piperazine derivative and clearly state the analogy.

Sharpening the Search

My initial research was productive, but somewhat general. I've located some articles discussing piperazine derivatives in enzyme inhibitor synthesis, including IC50 values. However, I haven't yet found a direct example using the exact molecule I need. My new focus is on finding specific syntheses that utilize it or a close analog. I'm now modifying my strategy for a more focused search and extraction of detailed experimental protocols.

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A1: A common strategy involves a multi-step synthesis starting from a protected amino acid to construct the C3-substituted piperazine ring. An illustrative pathway begins with a suitable precursor, such as N-Boc-protected glutamic acid, which is then converted to a key diamine intermediate. This intermediate is subsequently cyclized to form the desired piperazine structure. Another potential route involves the functionalization of a pre-formed piperazine scaffold, such as tert-butyl 3-oxopiperazine-1-carboxylate.

Q2: What are the main challenges in the synthesis of 3-substituted piperazines?

A2: Key challenges include controlling stereochemistry at the C3 position, preventing side reactions like lactam formation during cyclization, and achieving efficient purification of the final product and intermediates. Steric hindrance from the C3 substituent can also affect the reactivity of the adjacent nitrogen atom in subsequent reactions.

Q3: How can I minimize the formation of di-alkylated byproducts if I am performing an N-alkylation on a piperazine derivative?

A3: To favor mono-alkylation, the most reliable method is the use of a mono-protected piperazine, such as an N-Boc derivative.[1] This blocks one nitrogen, directing the alkylation to the unprotected nitrogen. Other strategies include using a large excess of the piperazine starting material relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture.[1]

Q4: What are the recommended conditions for removing the Boc protecting group?

A4: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Another option is using hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low Yield in the Piperazine Ring Formation Step
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS. - Ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction.
Side Reactions (e.g., Lactam Formation) - Modify the reaction conditions, such as using a milder base or a different solvent system. - Consider an alternative synthetic route that avoids intermediates prone to lactam formation.
Poor Solubility of Starting Materials - Choose a solvent in which all reactants are fully soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective.[1]
Degradation of Product - If the product is sensitive to heat or prolonged reaction times, aim for a shorter reaction at a lower temperature.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Presence of Unreacted Starting Materials - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Employ column chromatography with a suitable solvent system to separate the product from the starting materials.
Formation of Closely Eluting Impurities - Adjust the solvent system for column chromatography to improve separation. Using a gradient elution can be beneficial. - Consider recrystallization from a suitable solvent if the product is a solid.
Product is Water-Soluble - If the product partitions into the aqueous layer during workup, perform multiple extractions with an organic solvent. - Saturating the aqueous layer with salt (brining out) can sometimes improve extraction efficiency.

Experimental Protocols

Protocol 1: Illustrative N-Alkylation of a Mono-Boc-Protected Piperazine with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a mono-Boc-protected piperazine with an alkyl halide, which is a key type of transformation in the synthesis of piperazine derivatives.

Materials:

  • N-Boc-piperazine (1 equivalent)

  • Ethyl bromoacetate (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the resulting suspension.

  • Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Boc-Deprotection

Materials:

  • Boc-protected piperazine derivative (1 equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0°C.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Data Presentation

Table 1: Optimization of N-Alkylation Reaction Conditions (Illustrative)
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801275
2Cs₂CO₃Acetonitrile80885
3Et₃NTHF602460
4K₂CO₃DMF601082
5Cs₂CO₃DMF60690

Note: This table presents illustrative data for the N-alkylation of a generic N-Boc-piperazine with an alkyl halide and should be used as a starting point for optimization.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product N-Boc-Amino_Acid N-Boc-Protected Amino Acid Precursor Diamine Protected Diamine N-Boc-Amino_Acid->Diamine Multi-step Conversion Piperazine_Ring tert-Butyl 3-Substituted- piperazine-1-carboxylate Diamine->Piperazine_Ring Cyclization Final_Product tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Piperazine_Ring->Final_Product Side Chain Modification/ Esterification

Caption: Plausible synthetic pathway for the target molecule.

Experimental_Workflow Start Start Reaction Setup Reaction Run Reaction under Initial Conditions Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Decision Is Reaction Complete? Monitoring->Decision Workup Aqueous Workup and Extraction Decision->Workup Yes Optimization Adjust Reaction Conditions (Temp, Time, Reagents) Decision->Optimization No Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End Optimization->Reaction

Caption: General experimental workflow for synthesis and optimization.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials Problem->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Problem->Check_Reaction_Conditions Incomplete_Conversion Incomplete Conversion? Check_Reaction_Conditions->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Conversion->Increase_Time_Temp Yes Change_Solvent_Base Change Solvent or Base Side_Products->Change_Solvent_Base Yes Optimize_Purification Optimize Purification Method Side_Products->Optimize_Purification No Change_Stoichiometry Adjust Stoichiometry Increase_Time_Temp->Change_Stoichiometry

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of the desired product after synthesis and initial work-up.

  • Question: My reaction to synthesize this compound appears complete by TLC, but the isolated yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low isolated yields can stem from several factors during the synthesis and work-up. The most common synthesis route involves the N-alkylation of tert-Butyl piperazine-1-carboxylate with an ethyl haloacetate. Key areas to investigate include:

    • Side Reactions: The primary side reaction is the di-alkylation of the piperazine ring, where the starting material reacts with two molecules of the ethyl haloacetate. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the mono-Boc-piperazine can favor the desired mono-alkylation product.

    • Incomplete Reaction: While TLC may indicate the consumption of the starting material, the reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, while monitoring for the formation of degradation products.

    • Work-up Losses: The product, containing a basic piperazine nitrogen, can form salts during acidic work-up conditions, leading to its loss in the aqueous phase. Ensure the aqueous layer is thoroughly basified (pH > 9) before extraction with an organic solvent. Multiple extractions with a suitable solvent like dichloromethane or ethyl acetate are recommended to maximize recovery.

    • Product Volatility: While not highly volatile, some product loss can occur during solvent removal under high vacuum and elevated temperatures. It is advisable to use moderate temperatures during rotary evaporation.

Issue 2: Difficulty in separating the product from impurities by column chromatography.

  • Question: I am struggling to obtain a pure fraction of my product using column chromatography. The fractions are often contaminated with starting materials or side products. What can I do?

  • Answer: The purification of piperazine derivatives by column chromatography can be challenging due to their polarity. Here are some troubleshooting steps:

    • Choice of Eluent: A common eluent system for this class of compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent should be carefully optimized. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For highly polar impurities, a gradient elution may be necessary.

    • Tailing: The basic nature of the piperazine nitrogen can cause tailing on silica gel, which is acidic. This can be suppressed by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent system.

    • Co-elution with Starting Material: If the product co-elutes with unreacted tert-Butyl piperazine-1-carboxylate, increasing the polarity of the eluent too quickly can worsen the separation. A shallow gradient is often more effective.

    • Alternative Stationary Phases: If separation on silica gel remains problematic, consider using a different stationary phase, such as alumina (neutral or basic), which can sometimes provide better separation for basic compounds.

Issue 3: The purified product is an oil, but I need a solid for further reactions.

  • Question: My purified this compound is a persistent oil, which is difficult to handle and weigh accurately. How can I induce crystallization?

  • Answer: While the product is often isolated as an oil, it can be crystallized.

    • Recrystallization: For a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, crystallization was achieved from a saturated petroleum ether/ethyl acetate solution. You can attempt recrystallization by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed. Allowing the solution to stand at a low temperature (e.g., 4°C or in a freezer) can promote crystal formation.

    • Trituration: If recrystallization is unsuccessful, trituration can be attempted. This involves repeatedly washing the oil with a solvent in which the product is sparingly soluble (e.g., cold hexanes or diethyl ether) to wash away impurities and potentially induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most likely impurities include:

  • Di-alkylation product: 1,4-bis(2-ethoxy-2-oxoethyl)piperazine. This arises from the reaction of both nitrogen atoms of piperazine if the starting material is not mono-protected, or from the reaction of the product with another molecule of the alkylating agent.

  • Unreacted starting materials: tert-Butyl piperazine-1-carboxylate and the ethyl haloacetate.

  • Hydrolysis products: If the reaction or work-up is performed in the presence of water and acid or base, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction and column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product and identifying any impurities. The presence of signals corresponding to the starting materials or the di-alkylation product would indicate impurity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q3: Can I use a different protecting group for the piperazine nitrogen?

A3: Yes, other protecting groups like the benzyloxycarbonyl (Cbz) group can be used. However, the tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its relatively easy removal with acid.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Purification of Substituted Boc-Piperazines

Compound TypeStationary PhaseEluent SystemEluent Ratio (v/v)Reference
N-Aryl-N'-Boc-piperazineSilica GelHexane / Ethyl Acetate1:1
N-Alkylated-N'-Boc-piperazineSilica GelDichloromethane / MethanolGradient

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Once the silica gel has settled, add another thin layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again just above the sand.

    • Gently add a small amount of the initial eluent to wash down any sample adhering to the sides of the column and allow it to adsorb.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (e.g., 40°C) to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) start->column_chromatography Load onto column fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection Elute with solvent gradient combine_fractions Combine Pure Fractions fraction_collection->combine_fractions Identify pure fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal Pool fractions purity_check Purity & Identity Confirmation (NMR, MS, HPLC) solvent_removal->purity_check Isolated product end Pure Product purity_check->end Confirmed pure

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_crystallization Physical State Issues cluster_solutions Potential Solutions start Purification Issue (Low Purity/Yield) tailing Tailing of Product Spot? start->tailing coelution Co-elution with Impurities? start->coelution oily_product Product is an Oil? start->oily_product add_base Add Base (e.g., Et3N) to Eluent tailing->add_base Yes optimize_gradient Optimize Solvent Gradient (Shallow Gradient) coelution->optimize_gradient Yes try_recrystallization Attempt Recrystallization (e.g., EtOAc/Hexanes) oily_product->try_recrystallization Yes

Technical Support Center: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the prevalent N-alkylation and reductive amination routes.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Reagents: Alkylating agent (e.g., ethyl bromoacetate) may have degraded. The reducing agent in reductive amination may be old or deactivated. 2. Insufficient Base (Alkylation): Inadequate neutralization of the generated HBr/HCl can halt the reaction. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be met.1. Use fresh or newly purchased reagents. Ensure anhydrous conditions, especially for reductive amination. 2. Use at least 2 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine.[1] 3. For alkylation with ethyl bromoacetate, consider gentle heating (e.g., 50-60 °C).[1]
Presence of Multiple Spots on TLC (Low Purity) 1. Di-alkylation: Formation of N,N'-bis(2-ethoxy-2-oxoethyl)piperazine due to contamination of starting material with unprotected piperazine or Boc-group cleavage. 2. Unreacted Starting Material: Incomplete reaction. 3. Formation of Quaternary Salt: The product reacts with another equivalent of the alkylating agent. 4. Ester Hydrolysis: Presence of water leading to the formation of the corresponding carboxylic acid.1. Ensure high purity of the starting N-Boc-piperazine. Use of milder bases and controlled temperature can prevent Boc-group cleavage. 2. Increase reaction time or temperature moderately. Check the stoichiometry of reagents. 3. Avoid a large excess of the alkylating agent. Add it dropwise to the reaction mixture. 4. Use anhydrous solvents and reagents.
Difficult Product Isolation/Purification 1. Product is Water-Soluble: The product, especially if protonated, may remain in the aqueous phase during workup. 2. Emulsion Formation during Extraction: Presence of polar impurities or salts can lead to emulsions. 3. Co-elution of Impurities: Side products with similar polarity to the desired product can make chromatographic separation difficult.1. During aqueous workup, ensure the pH is basic (pH 9-10) before extraction to deprotonate the piperazine nitrogen. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider derivatizing a small sample to change polarity for easier separation.
Inconsistent Yields 1. Variability in Reagent Quality: Purity and reactivity of starting materials can differ between batches. 2. Atmospheric Moisture: Reactions may be sensitive to moisture, leading to inconsistent results.1. Standardize the source and purity of all reagents. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the direct N-alkylation of mono-N-Boc-piperazine with an ethyl haloacetate (e.g., ethyl bromoacetate) and the reductive amination of mono-N-Boc-piperazine with ethyl glyoxylate.[2]

Q2: I see a significant amount of a non-polar byproduct in my reaction mixture after alkylation. What could it be?

A2: A common non-polar byproduct is the di-substituted piperazine, N,N'-bis(2-ethoxy-2-oxoethyl)piperazine. This typically forms if your N-Boc-piperazine starting material is contaminated with unprotected piperazine.

Q3: My mass spectrometry results show a peak with a mass corresponding to the desired product plus the mass of the ethyl acetate group. What is this species?

A3: This is likely the quaternary ammonium salt, formed by the over-alkylation of your target molecule. This side reaction can occur if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.

Q4: Can I use a stronger base like sodium hydride for the N-alkylation?

A4: Using a very strong base like sodium hydride is not recommended as it can potentially deprotonate other positions on the molecule or lead to the degradation of the ester functionality. Milder inorganic bases like potassium carbonate or organic bases such as triethylamine are generally sufficient and provide cleaner reactions.

Q5: How can I effectively remove unreacted N-Boc-piperazine from my final product?

A5: N-Boc-piperazine is more polar than the N-alkylated product. Careful column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane is typically effective for separation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation synthesis route.

ParameterValueReference
Starting Materials N-Boc-piperazine, Ethyl bromoacetate[1]
Base Triethylamine (Et3N)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Temperature 60 °C[1]
Reaction Time Overnight[1]
Typical Yield ~79% (for a similar tert-butyl ester)[1]
Purification Method Column Chromatography[1]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation with Ethyl Bromoacetate

This protocol is adapted from a similar synthesis of a tert-butyl ester derivative.[1]

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-piperazine (1.0 eq.). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (2.0 eq.) to the stirred solution.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway start_A N-Boc-piperazine + Ethyl Bromoacetate product_A tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate start_A->product_A Et3N, THF, 60°C side_di_alk Di-alkylation Product start_A->side_di_alk Piperazine impurity side_quat_salt Quaternary Ammonium Salt product_A->side_quat_salt Excess Ethyl Bromoacetate start_RA N-Boc-piperazine + Ethyl Glyoxylate intermediate_RA Imine/Enamine Intermediate start_RA->intermediate_RA product_RA tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate intermediate_RA->product_RA NaBH(OAc)3

Caption: Primary synthetic routes to the target compound.

Troubleshooting_Workflow start Reaction Complete tlc_check Analyze by TLC/LC-MS start->tlc_check clean_product Clean Product: Proceed to Purification tlc_check->clean_product Single Spot multiple_spots Multiple Spots Observed tlc_check->multiple_spots Multiple Spots identify_impurities Identify Impurities (MS, NMR) multiple_spots->identify_impurities unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm Known SM dialkylation Di-alkylation / Other Byproducts identify_impurities->dialkylation Unknowns optimize_conditions Optimize Reaction: - Increase time/temp - Check stoichiometry unreacted_sm->optimize_conditions check_sm_purity Check Purity of Starting Materials dialkylation->check_sm_purity adjust_purification Adjust Purification Strategy: - Change solvent system - Recrystallization dialkylation->adjust_purification

Caption: Troubleshooting workflow for reaction analysis.

References

Technical Support Center: A Guide to the Stability of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. As a key building block in modern medicinal chemistry, the integrity of this molecule is paramount for the success of your synthetic endeavors and the reliability of your experimental results. Inconsistent outcomes, such as variable yields or unexpected biological data, can often be traced back to the degradation of a key intermediate in solution.[1]

This guide provides an in-depth analysis of the stability profile of this compound. We will explore its inherent chemical liabilities, troubleshoot common issues encountered during its use, and provide validated protocols to assess and improve its stability in your experimental settings.

Section 1: The Chemistry of Instability—Understanding the Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation in solution: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the pH-sensitive ethyl ester. Understanding these liabilities is the first step toward mitigating them.

Pathway A: Acid-Mediated Deprotection of the Boc Group

The Boc group is a cornerstone of modern amine protection strategy, prized for its stability in basic and nucleophilic conditions and its clean removal under acidic conditions.[2][3] However, this deliberate lability means that unintended exposure to acidic media during storage or reaction work-up can lead to premature deprotection. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and CO₂.

Fig 1. Acid-catalyzed cleavage of the Boc protecting group.
Pathway B: pH-Dependent Hydrolysis of the Ethyl Ester

The ethyl ester moiety is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can revert to the corresponding carboxylic acid and ethanol. This reaction is reversible, meaning that using an excess of water will drive the equilibrium toward the hydrolyzed product.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is generally faster and irreversible.[6][7] Hydroxide ions act as a nucleophile, attacking the ester carbonyl and ultimately forming a carboxylate salt and ethanol. An acidic workup is required to protonate the salt to the final carboxylic acid.[7]

Fig 2. pH-dependent hydrolysis of the ethyl ester group.
Section 2: Troubleshooting Guide & FAQs

This section addresses the common issues researchers face when working with this compound.

Q1: My experimental results are inconsistent. Could this be a stability issue? A: Absolutely. Inconsistent biological activity, variable yields in subsequent synthetic steps, or changes in the physical appearance of your solutions are classic indicators of compound degradation.[1] To ensure reproducibility, always prioritize the use of freshly prepared solutions. If storage is unavoidable, adhere strictly to the storage conditions outlined in Section 4.

Q2: I see an unexpected peak in my LC-MS analysis. What could it be? A: The most likely culprits are the degradation products described in Section 1. By coupling your HPLC to a mass spectrometer (LC-MS), you can identify these impurities by their mass-to-charge ratio (m/z).[1]

CompoundMolecular FormulaExact MassExpected [M+H]⁺
Parent Compound C₁₃H₂₄N₂O₄272.17273.18
Degradant A (Boc-cleaved) C₈H₁₆N₂O₂172.12173.13
Degradant B (Ester-hydrolyzed) C₁₁H₂₀N₂O₄244.14245.15
Di-degraded Product C₆H₁₂N₂O₂144.09145.10

Q3: What is the optimal pH for storing this compound in an aqueous solution? A: The stability of piperazine derivatives is highly pH-dependent.[1][8][9][10] To minimize both acid-catalyzed Boc deprotection and base-catalyzed ester hydrolysis, a buffered solution in the near-neutral pH range of 6.0-7.5 is recommended for short-term storage or immediate use. For definitive results, we strongly advise conducting a pH-rate profile study as detailed in Protocol 3.

Q4: What solvents are best for preparing stock solutions for long-term storage? A: Anhydrous, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the preferred choice. Protic solvents like methanol or ethanol should be avoided for long-term storage as they can participate in transesterification or solvolysis reactions.

Q5: How should I properly store my solutions to maximize their shelf-life? A: Avoid storing solutions at room temperature.[11] For optimal stability, stock solutions should be divided into small, single-use aliquots in tightly sealed vials and stored at -20°C or, ideally, -80°C . This practice minimizes the damaging effects of repeated freeze-thaw cycles and limits exposure to atmospheric moisture and CO₂.[1][2][11]

Section 3: Protocols for Stability Assessment

To empirically determine the stability of your compound under your specific experimental conditions, the following protocols are essential.

Protocol 1: Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is one that can separate the intact parent compound from all potential degradation products without interference.[12]

Objective: To develop an HPLC method that resolves the parent compound from degradants generated during forced degradation studies.

Methodology:

  • Column Selection: Begin with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). For piperazine derivatives, alternative stationary phases like C8 or phenyl may offer different selectivity if co-elution is observed.[1]

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 6.0 with acetic acid.[13]

    • Phase B: Acetonitrile or Methanol.

  • Initial Conditions:

    • Gradient: Start with a shallow gradient (e.g., 10% B to 90% B over 20 minutes) to screen for all potential impurities.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Use a PDA detector to scan across a range (e.g., 200-400 nm) to find the optimal detection wavelength for the parent and degradants.

  • Optimization: Inject samples from the forced degradation study (Protocol 2). Adjust the gradient slope, pH of the aqueous phase, and organic modifier to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability and are required to validate a stability-indicating method.[12]

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Target 5-20% Degradation) start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid Expose Aliquots base Base Hydrolysis 0.1 M NaOH, 60°C start->base Expose Aliquots oxid Oxidation 3% H₂O₂, RT start->oxid Expose Aliquots therm Thermal 80°C in Solution start->therm Expose Aliquots photo Photolytic ICH Q1B Light Exposure start->photo Expose Aliquots analyze Analyze Samples by Stability-Indicating HPLC/LC-MS acid->analyze Quench & Dilute base->analyze Quench & Dilute oxid->analyze Quench & Dilute therm->analyze Quench & Dilute photo->analyze Quench & Dilute end Identify Degradants & Establish Degradation Pathways analyze->end

Fig 3. Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in a 1:1 acetonitrile:water mixture.

  • Stress Conditions: Expose aliquots of the solution to the following conditions, sampling at appropriate time points (e.g., 2, 8, 24 hours).[1]

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M) and heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M) and heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final conc. 3%) and keep at room temperature.[13]

    • Thermal Degradation: Heat the solution at 80°C.

    • Photolytic Degradation: Expose the solution to light as specified in ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acid and base samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method developed in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 3: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous environment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Incubation: Add a small aliquot of a concentrated stock solution of the compound (in DMSO or acetonitrile) to each buffer to a final concentration of ~50 µg/mL. Incubate all solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: Withdraw samples from each pH solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quantification: Analyze the samples immediately by HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Section 4: Summary of Recommended Handling & Storage

Adherence to proper handling and storage protocols is critical for maintaining the purity and integrity of your compound.

ConditionSolid CompoundSolutions in Organic Solvents (e.g., DMSO)Aqueous/Buffered Solutions
Temperature 2-8°C (Refrigerated)[2]-20°C to -80°C (Frozen)[11]Prepare fresh. If needed, store at 2-8°C for <24h.
Atmosphere Tightly sealed under inert gas (Ar or N₂)[2]Tightly sealed vials.Tightly sealed vials.
Light Protect from light (amber vials).[2]Protect from light (amber vials).Protect from light (amber vials).
Moisture Store in a desiccated environment.[2]Use anhydrous grade solvents.Use purified, sterile water/buffers.
Best Practice Equilibrate to room temp before opening.[14]Aliquot into single-use volumes to avoid freeze-thaw.[1]Prepare immediately before use.

By implementing these guidelines and utilizing the provided protocols to understand the compound's behavior in your specific systems, you can ensure the integrity of your starting materials, leading to more reliable, reproducible, and successful research outcomes.

References

Technical Support Center: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis and work-up of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of the target compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product after the N-alkylation of the Boc-piperazine precursor with ethyl 2-bromoacetate. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in this alkylation reaction can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality:

    • Boc-piperazine precursor: Ensure the starting piperazine is of high purity and appropriately protected. Incomplete Boc protection will lead to side reactions.

    • Ethyl 2-bromoacetate: This reagent can degrade over time. Use freshly opened or purified ethyl 2-bromoacetate.

    • Base: The choice and quality of the base are critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be dry. Inorganic bases like potassium carbonate can also be used but may require a phase-transfer catalyst for optimal results in some solvent systems.

    • Solvent: Ensure the use of an anhydrous solvent (e.g., THF, acetonitrile, DMF) to prevent unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction may require heating. Monitor the reaction progress by TLC or LC-MS at room temperature first, and if no reaction is observed, gradually increase the temperature (e.g., to 50-60 °C).

    • Reaction Time: The reaction may be slow. Monitor the reaction over an extended period (e.g., 12-24 hours) to ensure it has gone to completion.

    • Stoichiometry: Using a slight excess of the Boc-piperazine precursor can help to minimize the formation of dialkylated byproducts.

  • Side Reactions:

    • Dialkylation: The unprotected nitrogen of the mono-alkylated product can react with another molecule of ethyl 2-bromoacetate. Using an excess of the piperazine starting material can suppress this side reaction.

    • Quaternary Salt Formation: Over-alkylation can lead to the formation of a quaternary ammonium salt, which may be water-soluble and lost during work-up.

Issue 2: Difficult Product Isolation and Purification

Question: I am having trouble isolating my product. It seems to be water-soluble, or I am getting an emulsion during the aqueous work-up. How can I effectively isolate and purify the product?

Answer:

Isolation and purification challenges are common with piperazine derivatives due to their basic nitrogen atoms, which can lead to solubility in the aqueous phase, especially at acidic pH.

  • Work-up Procedure:

    • pH Adjustment: During the aqueous work-up, ensure the aqueous layer is basic (pH > 8) before extraction. This can be achieved by washing with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. A basic pH will ensure the piperazine nitrogen is in its free base form, which is more soluble in organic solvents.

    • Emulsion Formation: Emulsions can form due to the amphiphilic nature of the product and byproducts. To break up emulsions, you can try the following:

      • Addition of brine (saturated NaCl solution).

      • Filtering the entire mixture through a pad of Celite.

      • Allowing the mixture to stand for an extended period.

      • Centrifugation, if available.

    • Solvent Choice for Extraction: Dichloromethane (DCM) or a mixture of ethyl acetate and THF can be more effective for extracting polar products than ethyl acetate alone.

  • Purification:

    • Column Chromatography: This is the most common method for purifying the final product.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of DCM and methanol is commonly employed. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking of the basic product on the silica gel.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is contaminated with byproducts. What are the likely impurities and how can I avoid their formation?

Answer:

The primary impurities are typically unreacted starting materials, dialkylated product, and potentially products from the hydrolysis of the ester or Boc group.

  • Dialkylated Piperazine: As mentioned, this is a common byproduct. To minimize its formation, use an excess of the N-Boc-piperazine starting material.

  • Hydrolysis of the Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, especially if the work-up or purification involves prolonged exposure to these conditions. Ensure that any acidic or basic washes during the work-up are performed quickly and at low temperatures if possible.

  • Hydrolysis of the Boc Group: The Boc protecting group is labile to strong acids. Avoid acidic washes with strong acids (e.g., HCl). A wash with a mild acid like saturated ammonium chloride solution can be used if necessary.

  • Racemization: For chiral 3-substituted piperazines, there is a risk of racemization, especially if the reaction or work-up conditions involve strong bases or high temperatures. It is crucial to use mild conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the N-alkylation of a Boc-piperazine derivative?

A1: A typical work-up procedure involves quenching the reaction mixture, followed by an aqueous wash and extraction. For instance, after cooling the reaction to room temperature, a saturated aqueous solution of sodium bicarbonate is added. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of hexanes and ethyl acetate. The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent such as potassium permanganate or ninhydrin (for free amines if deprotection occurs).

Q3: What are the optimal conditions for purifying this compound by column chromatography?

A3: For silica gel column chromatography, a gradient elution is often effective. You can start with a non-polar solvent system like 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes. To prevent the basic product from streaking on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5%) to the eluent.

Q4: Can the ethyl ester be hydrolyzed during the reaction or work-up?

A4: Yes, the ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. To avoid this, use anhydrous reaction conditions and perform the aqueous work-up with care, avoiding prolonged exposure to strong acids or bases. If a basic wash is required, use a saturated solution of sodium bicarbonate rather than a stronger base like sodium hydroxide.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally.

ParameterValue/ConditionNotes
Starting Materials
tert-Butyl 3-(piperazine-1-yl)propanoate1.0 - 1.2 equivalentsUsing a slight excess can minimize dialkylation.
Ethyl 2-bromoacetate1.0 equivalentEnsure high purity.
Base (e.g., Triethylamine)2.0 - 3.0 equivalentsShould be dry.
SolventAnhydrous THF or ACNEnsure solvent is dry.
Reaction Conditions
TemperatureRoom Temperature to 60 °CMonitor reaction at RT first, then heat if necessary.
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS until completion.
Work-up & Purification
Aqueous QuenchSaturated NaHCO₃ solutionTo neutralize any acid and ensure the product is in the free base form.
Extraction SolventEthyl Acetate or DCM
Purification MethodSilica Gel ChromatographyEluent: Hexanes/Ethyl Acetate gradient with 0.5% TEA.
Expected Yield 60 - 80%Highly dependent on reaction scale and purification efficiency.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of structurally similar compounds. Optimization may be required.

  • Reaction Setup: To a solution of tert-butyl 3-(piperazin-1-yl)propanoate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add triethylamine (2.5 equivalents).

  • Addition of Alkylating Agent: To the stirred solution, add ethyl 2-bromoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50-60 °C. Continue stirring until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) containing 0.5% triethylamine to afford the pure product.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Boc-piperazine precursor and base in anhydrous solvent B 2. Add Ethyl 2-bromoacetate A->B C 3. Stir at RT or heat (Monitor by TLC/LC-MS) B->C D 4. Quench with sat. NaHCO3 solution C->D E 5. Extract with organic solvent D->E F 6. Wash with brine, dry, and concentrate E->F G 7. Column Chromatography (Silica gel) F->G H Pure Product G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Isolation Issues Start Low or No Yield Reagent_Purity Check purity of starting materials and reagents Start->Reagent_Purity Reagent_Dryness Ensure anhydrous conditions (solvent, base) Start->Reagent_Dryness Temp Increase temperature (e.g., 50-60 °C) Start->Temp Time Increase reaction time (monitor) Start->Time Stoichiometry Use excess Boc-piperazine to avoid dialkylation Start->Stoichiometry pH Adjust aqueous pH to > 8 before extraction Start->pH Reagent_Purity->Temp Reagent_Dryness->Temp Temp->Time Time->Stoichiometry Stoichiometry->pH Emulsion Add brine or filter through Celite pH->Emulsion Solvent Use a more polar extraction solvent (e.g., DCM) Emulsion->Solvent

Caption: Troubleshooting decision tree for low yield issues in the synthesis.

Technical Support Center: Purification of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound via column chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Product streaks or tails on the TLC plate and column. The basic nitrogen of the piperazine ring is interacting strongly with the acidic silica gel.[1]Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent system. This will help to improve the peak shape by competing for the active sites on the silica gel.
Low yield of the desired product after the column. - Incomplete reaction or side reactions.- Product co-elutes with impurities.[1]- Product is too polar or not polar enough for the chosen solvent system, leading to poor separation.- Product loss during workup or loading.- Ensure the reaction has gone to completion using TLC or LC-MS before purification.- Optimize the solvent system for better separation. A gradient elution may be necessary.[1]- Adjust the polarity of the eluent. For example, if the product is not moving from the baseline, increase the polarity of the mobile phase.- Ensure proper pH adjustment during aqueous workup to maximize the extraction of the product into the organic layer.[1]
Difficulty in separating the product from a less polar impurity. The less polar impurity is likely the di-substituted piperazine byproduct, where both nitrogen atoms of the piperazine have reacted.Use a shallow gradient elution with a non-polar solvent system (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve the separation between the mono- and di-substituted products.
Product appears as an oil and does not solidify. Presence of residual solvent or minor impurities.[1]- Ensure all fractions are thoroughly dried under high vacuum.- If impurities are suspected, re-purify the combined fractions by column chromatography using a slower gradient or a different solvent system.
The product does not move from the baseline on the TLC/column. The eluent system is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a more polar solvent like methanol can be added in small increments.
All spots, including the product, run at the solvent front on the TLC. The eluent system is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation (overlapping spots) of the product and impurities. - The chosen solvent system does not provide adequate selectivity.- The column is overloaded with the crude product.- Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol.- Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A common and effective solvent system is a gradient of ethyl acetate in hexanes or petroleum ether. A starting point for TLC analysis could be 20-30% ethyl acetate in hexanes. The polarity can then be adjusted based on the resulting Rf value.

Q2: What is the expected Rf value for the product?

The ideal Rf value for column chromatography is typically between 0.2 and 0.4. This provides a good balance between separation and elution time. The exact Rf will depend on the specific solvent system used.

Q3: How can I visualize the product on a TLC plate?

The product, containing a Boc-protecting group and an ester, may be UV active if there are other chromophores in the molecule, but it is often best visualized using a chemical stain. A ninhydrin stain can be effective for visualizing Boc-protected amines after heating the TLC plate, which causes the deprotection of the Boc group. Alternatively, a general stain like potassium permanganate or p-anisaldehyde can be used.

Q4: Should I use wet or dry loading for my sample?

Dry loading is often recommended for basic compounds like piperazine derivatives. This technique can lead to better resolution and prevent band broadening that can occur with wet loading, especially if the crude product is not very soluble in the initial eluent.

Q5: What are the most common impurities I should expect?

The most common impurity is the di-substituted piperazine, where the starting piperazine has been alkylated on both nitrogen atoms. Unreacted starting materials such as tert-butyl piperazine-1-carboxylate may also be present.

Q6: My purified product shows two peaks in the HPLC analysis. What could be the reason?

For piperidine and piperazine derivatives in their free base form, the appearance of two peaks can sometimes be due to different ionization states or interactions with the stationary phase. Consider adjusting the pH of the mobile phase or adding a buffer to obtain a single, sharp peak.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Appearance Liquid
CAS Number 849547-86-0

Table 2: Typical TLC Conditions and Approximate Rf Values

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound 70:300.3 - 0.4
Di-substituted byproduct 70:300.5 - 0.6
tert-Butyl piperazine-1-carboxylate (Starting Material) 70:300.1 - 0.2

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • Based on the amount of crude product, determine the required amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

  • In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and then add another layer of sand on top of the silica bed.

  • Drain the solvent until the level is just above the top layer of sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution:

  • Carefully add the initial eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent (gradient elution) as the column runs. For example, start with 10% ethyl acetate in hexanes and slowly increase to 30-40% ethyl acetate. The gradient profile should be determined based on prior TLC analysis.

  • To prevent peak tailing, it is advisable to add 0.1-1% triethylamine to the eluent system.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Spot the fractions on a TLC plate alongside a reference spot of the starting material and the crude mixture.

  • Visualize the TLC plate using a UV lamp and/or a suitable stain (e.g., ninhydrin with heating).

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Solvent crude_product->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate Solvent add_silica->rotovap dry_sample Dry Sample on Silica rotovap->dry_sample load_sample Load Dry Sample dry_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient (Hexane/EtOAc + Et3N) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions final_rotovap Evaporate Solvent combine_fractions->final_rotovap pure_product Pure Product final_rotovap->pure_product

Caption: Workflow for the purification of this compound.

References

preventing decomposition of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition for this compound?

A1: The decomposition of this molecule primarily occurs at two functional groups: the tert-butoxycarbonyl (Boc) protecting group and the ethyl ester. The Boc group is highly sensitive to acidic conditions, leading to its removal (deprotection). The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5] Piperazine derivatives, in general, can also be sensitive to pH and oxidation.[6][7]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize decomposition, the compound should be stored at a low temperature, with 4°C being a common recommendation, under an inert nitrogen atmosphere.[8] It is supplied as a liquid and should be kept in a tightly sealed container to prevent exposure to moisture and air.[8][9] For extended storage, some suppliers recommend storing it in a freezer at -20°C.[4]

Q3: I have observed the formation of a new, more polar impurity in my sample during my experiment. What could it be?

A3: A more polar impurity is likely the result of either Boc deprotection or ethyl ester hydrolysis. Cleavage of the Boc group exposes a free amine on the piperazine ring, increasing polarity. Hydrolysis of the ethyl ester to the corresponding carboxylic acid will also significantly increase the polarity of the molecule.

Q4: Can I use this compound in aqueous solutions?

A4: While the compound is soluble in some aqueous solutions, prolonged exposure should be avoided, especially at non-neutral pH. The presence of water can facilitate the hydrolysis of the ethyl ester.[2][4][5] If aqueous solutions are necessary, they should be freshly prepared, and the pH should be maintained as close to neutral as possible.

Q5: What analytical techniques are suitable for monitoring the decomposition of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is a suitable method for monitoring the stability of the compound and detecting degradation products. The appearance of new peaks with different retention times can indicate decomposition. Mass spectrometry (LC-MS) can be used to identify the degradation products by their mass-to-charge ratio.[7][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected reaction products Accidental deprotection of the Boc group due to acidic conditions.Ensure all reagents and solvents are free from acidic impurities. Avoid using protic solvents that could lower the pH. If a Lewis acid is present, consider its potential to cleave the Boc group.
Decrease in yield over time in a multi-step synthesis Gradual hydrolysis of the ethyl ester.Minimize the exposure of the compound to water and basic or strongly acidic conditions. Use anhydrous solvents and perform reactions under an inert atmosphere. If a basic reagent is used, consider milder bases or shorter reaction times.
Inconsistent analytical results (e.g., changing HPLC profile) Sample degradation during storage or sample preparation.Re-evaluate storage conditions. Ensure samples for analysis are stored at low temperatures and analyzed promptly after preparation. Use a neutral, aprotic solvent for sample dilution if possible.
Formation of a salt-like precipitate Reaction with a strong acid, leading to Boc deprotection and formation of an ammonium salt.If an acidic reagent is necessary for a subsequent step, add it immediately before the reaction and control the stoichiometry carefully.

Experimental Protocols

Protocol 1: General Handling and Storage
  • Receipt and Initial Storage: Upon receipt, store the compound at 4°C in a tightly sealed container under a nitrogen atmosphere.[8] For long-term storage (months), consider storage at -20°C.[4]

  • Aliquoting: If you need to use small quantities over time, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to air and moisture.

  • Solvent Selection: For dissolving the compound, use anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, unless the experimental procedure requires otherwise.

Protocol 2: Monitoring Stability by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[3] For analysis, dilute the stock solution to an appropriate concentration with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[10]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it. A typical gradient could be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the freshly prepared sample. The appearance of new peaks, particularly those with shorter retention times (indicating more polar compounds), suggests degradation.

Data Summary

The following table summarizes the known stability and instability factors for the key functional groups of this compound based on general chemical principles and literature on related compounds.

Functional Group Stable Conditions Unstable Conditions Primary Degradation Product
tert-Butoxycarbonyl (Boc) Basic conditions, nucleophiles, catalytic hydrogenation.[1]Strong acids (e.g., TFA, HCl), some Lewis acids.[1][3][11]3-(2-ethoxy-2-oxoethyl)piperazine (deprotected amine).
Ethyl Ester Neutral pH, anhydrous conditions.Acidic (H₃O⁺) and basic (OH⁻) conditions, especially with heating.[2][4][5]tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate (carboxylic acid).
Piperazine Ring Generally stable.Strong oxidizing agents. The stability of piperazine derivatives can be pH-dependent.[6][7]Oxidized byproducts.

Visualizations

DecompositionPathways Decomposition Pathways Start tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Acid Acidic Conditions (e.g., H⁺, Lewis Acids) Start->Acid Boc Cleavage Water Water (Hydrolysis) Start->Water Ester Hydrolysis Boc_Deprotection Boc Deprotection Product: 3-(2-ethoxy-2-oxoethyl)piperazine Acid->Boc_Deprotection Ester_Hydrolysis_Acid Ester Hydrolysis Product (Acidic/Basic): tert-Butyl 3-(carboxymethyl)piperazine-1-carboxylate Acid->Ester_Hydrolysis_Acid Base Basic Conditions (e.g., OH⁻) Base->Ester_Hydrolysis_Acid Water->Acid Water->Base

Caption: Primary decomposition pathways of the target compound.

ExperimentalWorkflow Experimental Workflow to Minimize Decomposition cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring Store Store at 4°C (or -20°C long-term) under N₂ Aliquot Aliquot for single use Store->Aliquot Use_Solvent Use anhydrous, aprotic solvents Aliquot->Use_Solvent Avoid_Extremes Avoid acidic/basic reagents unless necessary Use_Solvent->Avoid_Extremes Inert_Atmosphere Work under inert atmosphere (N₂ or Ar) Avoid_Extremes->Inert_Atmosphere Analyze Analyze promptly by RP-HPLC Inert_Atmosphere->Analyze Check_Purity Check for new, more polar peaks Analyze->Check_Purity

Caption: Recommended workflow for handling and use.

References

Technical Support Center: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to support the synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common method is the N-alkylation of a mono-Boc-protected piperazine derivative, specifically tert-butyl piperazine-2-carboxylate, with an ethyl haloacetate, such as ethyl bromoacetate or ethyl iodoacetate. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Q2: Why is it crucial to use a mono-protected piperazine like tert-butyl piperazine-2-carboxylate as a starting material?

A2: Using a mono-protected piperazine is the most reliable way to achieve selective mono-alkylation on the desired nitrogen atom.[1] The tert-butoxycarbonyl (Boc) group "protects" one of the nitrogen atoms, preventing it from reacting, thus directing the alkylation to the unprotected secondary amine.[1] Without this protecting group, the reaction would likely result in a mixture of mono- and di-alkylated products, which can be difficult to separate.[1]

Q3: What are the key factors influencing the success of the N-alkylation reaction?

A3: Several factors are critical for a successful synthesis:

  • Choice of Base: A non-nucleophilic base is essential to prevent side reactions. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[1][2]

  • Solvent Selection: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[1][2]

  • Reaction Temperature: The reaction is often performed at an elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.[2]

  • Purity of Reagents: Using high-purity, anhydrous reagents and solvents is important to avoid side reactions and potential catalyst poisoning if applicable.[1]

Q4: Does the substitution at the 3-position of the piperazine ring introduce any specific challenges?

A4: Yes, the substitution at the 3-position introduces a chiral center. If you start with a racemic mixture of tert-butyl piperazine-2-carboxylate, the final product will be a mixture of diastereomers. The separation of these diastereomers can be challenging and may require careful column chromatography or other specialized purification techniques.[3][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of the desired product, or the reaction is not proceeding to completion. What could be the cause?

Answer:

  • Probable Cause 1: Ineffective Base: The base may not be strong enough or may be of poor quality (e.g., hydrated). The acid generated during the reaction can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Ensure you are using a sufficient excess of a dry, non-nucleophilic base (at least 2 equivalents). Consider switching to a stronger base like potassium carbonate or cesium carbonate.

  • Probable Cause 2: Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Switch to a more polar aprotic solvent like DMF to improve solubility.[1]

  • Probable Cause 3: Insufficient Reaction Temperature or Time: N-alkylation reactions can be slow at room temperature.

    • Solution: Increase the reaction temperature to 60-80 °C and monitor the reaction progress over a longer period (e.g., overnight) using TLC or LC-MS.[2]

  • Probable Cause 4: Impure Starting Materials: The presence of water or other impurities in the reagents or solvent can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure the purity of your starting materials.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Answer:

  • Probable Cause 1: Di-alkylation of Piperazine: If your starting material was not properly mono-protected, or if the Boc group was accidentally cleaved, di-alkylation can occur, leading to the formation of a 1,4-disubstituted piperazine.

    • Solution: Ensure the integrity of your mono-Boc-protected starting material. If you suspect di-alkylation, consider using a larger excess of the piperazine starting material relative to the alkylating agent to favor mono-alkylation statistically.[1]

  • Probable Cause 2: Hydrolysis of the Ethyl Ester: If there is water present in the reaction mixture, especially with a strong base and elevated temperature, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use anhydrous reaction conditions.

  • Probable Cause 3: Quaternization of the Piperazine Nitrogen: Using an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt, which is generally undesirable.

    • Solution: Add the alkylating agent slowly and in a controlled manner, and avoid using a large excess.[5]

Issue 3: Difficulties in Product Purification

Question: I am having trouble isolating the pure product from the reaction mixture. What are the common purification challenges?

Answer:

  • Probable Cause 1: Product is Water-Soluble as a Salt: During aqueous workup, if the solution is acidic, the basic nitrogen atoms of the piperazine ring will be protonated, forming a salt that is soluble in the aqueous layer.[1]

    • Solution: After quenching the reaction, basify the aqueous layer to a pH of 9-12 with a base like sodium carbonate or sodium hydroxide before extraction with an organic solvent. This will deprotonate the product, making it more soluble in the organic phase.[1]

  • Probable Cause 2: Co-elution of Diastereomers: If you started with a racemic piperazine derivative, the product will be a mixture of diastereomers, which can be difficult to separate by standard column chromatography.[4]

    • Solution: Use a high-performance column chromatography system with a carefully optimized eluent system. In some cases, specialized chiral chromatography may be necessary to separate the diastereomers.

  • Probable Cause 3: Tailing on Silica Gel Column: The basic nature of the piperazine product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.

Data Presentation

ParameterRecommended ConditionExpected Outcome/Rationale
Starting Material tert-Butyl piperazine-2-carboxylateMono-protected piperazine to ensure selective mono-alkylation.
Alkylating Agent Ethyl bromoacetate or Ethyl iodoacetate (1.1-1.5 eq)Ethyl iodoacetate is more reactive but also less stable.
Base Anhydrous K₂CO₃ or Et₃N (2-3 eq)Neutralizes the generated HBr/HI and prevents protonation of the starting material.
Solvent Anhydrous Acetonitrile (MeCN) or THFAprotic solvents that are generally inert to the reaction conditions.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier for the reaction.
Reaction Time 12-24 hoursThe reaction is often slow and requires extended time for completion.
Work-up Aqueous wash with basification (pH 9-12)Ensures the product is in its free base form for efficient extraction.
Purification Silica gel column chromatography (with 0.1-1% Et₃N in eluent)To remove unreacted starting materials and byproducts.
Expected Yield 60-80% (based on similar reactions)Yields can vary depending on the specific conditions and scale.

Experimental Protocol

This protocol is adapted from the synthesis of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.[2]

Materials:

  • tert-Butyl piperazine-2-carboxylate (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-2-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl bromoacetate to the reaction mixture dropwise.

  • Heat the reaction mixture to 70 °C and stir overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5% triethylamine to obtain the pure this compound.

Visualizations

Reaction_Pathway Chemical Reaction Pathway reagent1 tert-Butyl piperazine-2-carboxylate product This compound reagent1->product N-Alkylation reagent2 Ethyl bromoacetate reagent2->product base K₂CO₃ / MeCN

Caption: Synthesis of the target compound via N-alkylation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_base Is the base strong and dry enough? start->check_base check_solubility Are reactants fully dissolved? check_base->check_solubility Yes solution_base Use excess anhydrous K₂CO₃ check_base->solution_base No check_temp_time Is temperature and time sufficient? check_solubility->check_temp_time Yes solution_solubility Switch to a more polar solvent (e.g., DMF) check_solubility->solution_solubility No check_purity Are reagents and solvent pure? check_temp_time->check_purity Yes solution_temp_time Increase temperature to 60-80°C and run overnight check_temp_time->solution_temp_time No solution_purity Use anhydrous reagents and solvents check_purity->solution_purity No

Caption: A workflow for troubleshooting low product yield.

Mistakes_Solutions Common Mistakes and Solutions mistake1 Mistake Incomplete Reaction solution1 Solution Increase temperature, time, or use a stronger base mistake1->solution1 mistake2 Mistake Di-alkylation Byproduct solution2 Solution Use mono-protected starting material and control stoichiometry mistake2->solution2 mistake3 Mistake Product lost in aqueous layer solution3 Solution Basify aqueous layer to pH 9-12 before extraction mistake3->solution3 mistake4 Mistake Tailing on silica column solution4 Solution Add 0.1-1% triethylamine to the eluent mistake4->solution4

Caption: Relationship between common mistakes and their solutions.

References

Validation & Comparative

1H NMR and 13C NMR data for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for two closely related piperazine derivatives: tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. These compounds are valuable building blocks in medicinal chemistry, often utilized for the introduction of a constrained diamine scaffold with a flexible side chain. Understanding their spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

Due to the limited availability of published experimental NMR data for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, this guide focuses on its more readily available regioisomer, the 4-substituted analog, and a close structural variant to provide a practical reference for researchers working with similar scaffolds.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This data provides a baseline for comparison with other similar structures, including the ethyl ester analog.

Table 1: ¹H NMR Data for tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.47t, J = 4.9 Hz4HN-CH ₂ (Boc-protected ring)
3.12s2HN-CH ₂-C=O
2.52t, J = 4.9 Hz4HN-CH ₂ (unprotected ring)
1.46s9HC(CH ₃)₃ (tert-butyl ester)
1.45s9HC(CH ₃)₃ (Boc group)

Table 2: ¹³C NMR Data for tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Chemical Shift (δ) ppmAssignment
154.8C =O (Boc)
81.4C (CH₃)₃ (tert-butyl ester)
79.8C (CH₃)₃ (Boc)
60.1N-C H₂-C=O
52.8N-C H₂ (unprotected ring)
28.6C(C H₃)₃ (tert-butyl ester)
28.3C(C H₃)₃ (Boc)

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for piperazine derivatives, based on standard laboratory practices.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄).[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[2]

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it with a unique identifier.

2. NMR Instrument Setup and Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[2]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.[2]

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled one-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.[2]

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a synthetic compound.

NMR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis Synthesis Synthesis of Piperazine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Acquisition Data Acquisition (1H & 13C) Sample_Prep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis & Structure Confirmation Processing->Analysis Final_Report Final Report with Tabulated Data Analysis->Final_Report

Caption: Workflow for NMR analysis of a synthetic compound.

This guide provides a foundational understanding of the NMR characteristics of Boc-protected piperazine acetic acid esters. Researchers can use this information as a reference for their own synthesized materials and to ensure the correct structural assignment of their target compounds.

References

Comparative Mass Spectrometry Analysis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail expected fragmentation patterns, a comprehensive experimental protocol for its analysis, and a comparison with related piperazine derivatives, supported by data from analogous compounds.

Executive Summary

This compound is readily analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. The molecule is expected to show a prominent protonated molecule [M+H]⁺ and characteristic fragmentation patterns involving the loss of the tert-butoxycarbonyl (Boc) protecting group and cleavages within the piperazine ring and ethyl acetate side chain. This guide outlines a robust LC-MS method for its identification and characterization, and compares its mass spectral features with those of its parent structure, tert-butyl piperazine-1-carboxylate, and a closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Comparative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) anticipated for the target compound and its alternatives under positive mode ESI-MS. These values are calculated based on their molecular formulas and known fragmentation pathways of similar structures.[1]

CompoundMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₁₃H₂₄N₂O₄[2]272.34[2]273.18217.16 (-C₄H₈), 173.12 (-Boc), 156.12, 129.09, 87.04
tert-Butyl piperazine-1-carboxylateC₉H₁₈N₂O₂[3]186.25[3]187.14131.12 (-C₄H₈), 87.08 (-Boc)
tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylateC₁₅H₂₈N₂O₄300.39301.21[4]245.19 (-C₄H₈), 201.15 (-Boc), 157.11

Predicted Fragmentation Pathway

The fragmentation of this compound under collision-induced dissociation (CID) is expected to follow established patterns for Boc-protected amines and ethyl esters.[1][5] The primary fragmentation will likely involve the loss of isobutylene (56 Da) from the Boc group, followed by the loss of carbon dioxide (44 Da) to yield the deprotected piperazine derivative. Subsequent fragmentations would involve cleavage of the piperazine ring and the ethyl acetate side chain.

G M_H [M+H]⁺ m/z = 273.18 frag1 [M+H - C₄H₈]⁺ m/z = 217.12 M_H->frag1 - C₄H₈ (isobutylene) frag2 [M+H - Boc]⁺ m/z = 173.12 frag1->frag2 - CO₂ frag3 Piperazine Ring Fragment m/z = 129.09 frag2->frag3 - C₂H₅OH frag4 Side Chain Fragment m/z = 87.04 frag2->frag4 - C₄H₇NO

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

4.2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6][7]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[6]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Nebulizer Gas (Nitrogen): 4 psi.

  • Dry Gas (Nitrogen): 4.0 L/min.

  • Scan Mode: Full scan from m/z 50-500 for identification.

  • MS/MS: Product ion scan of the precursor ion at m/z 273.2 with collision energy ranging from 10-40 eV.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column ESI Electrospray Ionization (ESI+) Column->ESI Eluent Analyzer Mass Analyzer (Full Scan & MS/MS) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data Signal

Caption: General experimental workflow for the LC-MS analysis of the target compound.

Comparison with Alternatives

The mass spectrometric analysis of this compound can be benchmarked against simpler, related structures:

  • tert-Butyl piperazine-1-carboxylate: This compound lacks the ethoxy-oxoethyl side chain. Its fragmentation is dominated by the loss of the Boc group, providing a baseline for the fragmentation of the core piperazine structure. Its lower molecular weight allows for easy differentiation.[3][8]

  • tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: This analog differs by having a tert-butyl ester instead of an ethyl ester.[4][9] This results in a higher molecular weight (300.39 Da). Its fragmentation will also be characterized by the loss of the Boc group and the tert-butyl group from the ester, providing a close comparison for the fragmentation of the piperazine ring system.

By understanding the fragmentation patterns of these alternatives, analysts can more confidently identify and characterize this compound in complex mixtures and monitor its presence in reaction monitoring or metabolic studies.

References

A Comparative Guide to the FTIR Spectrum of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. By examining its constituent functional groups and comparing it with potential alternatives, this document serves as a valuable resource for researchers, scientists, and professionals in drug development for compound identification and characterization.

Predicted FTIR Spectrum of this compound

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its distinct functional groups: the piperazine ring, the tert-butyl carbamate (Boc) protecting group, and the ethyl ester. Based on established spectral data for similar molecules, the following table summarizes the predicted key absorption bands.[1][2][3][4]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Piperazine RingN-H Stretch (secondary amine)3200-3400Medium, Sharp
C-H Stretch (aliphatic)2800-3000Strong
C-N Stretch1180-1330Medium to Strong
C-H Bending1440-1480Medium
tert-Butyl GroupC-H Stretch (aliphatic)2950-2980Strong
C-H Bending (asymmetric/symmetric)1365-1395Medium, Doublet
Carbonyl (Ester)C=O Stretch1735-1750Strong
Carbonyl (Carbamate)C=O Stretch1680-1700Strong
Ether (Ester)C-O Stretch1150-1250Strong

Comparison with Alternative Structures

In drug development, modifications to a lead compound are often necessary to improve properties such as metabolic stability. The tert-butyl group, for instance, can be susceptible to metabolism. An alternative could involve replacing the tert-butyl group with a more robust moiety like a trifluoromethylcyclopropyl group.

  • Alternative 1: Piperazine-1-carboxylate without the tert-Butyl Group: Removal of the Boc protecting group would result in the disappearance of the characteristic C-H stretching and bending vibrations of the tert-butyl group. The strong carbamate C=O stretching peak around 1680-1700 cm⁻¹ would also be absent.

  • Alternative 2: Replacement of the tert-Butyl Group: Substituting the tert-butyl group with a trifluoromethylcyclopropyl group would introduce new, distinct peaks. Specifically, strong C-F stretching bands would be expected in the region of 1000-1400 cm⁻¹. The characteristic vibrations of the cyclopropyl ring would also appear.

The piperazine ring itself is a common scaffold in medicinal chemistry due to its advantageous physicochemical properties, such as forming multiple hydrogen bonds and improving water solubility.[5] Therefore, alternatives often retain the core piperazine structure while modifying the substituents.

Experimental Protocol for FTIR Spectroscopy

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid organic compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade

  • Sample: this compound

  • Spatula

  • Infrared lamp

Procedure:

  • Drying: Gently grind a small amount of KBr in the agate mortar and dry it under an infrared lamp to remove any absorbed moisture. Moisture can interfere with the spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Add approximately 1-2 mg of the sample to about 100-200 mg of the dried KBr in the mortar.

  • Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation: Transfer a small amount of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum over the desired range, typically 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer beforehand to subtract any atmospheric interference (e.g., CO₂, H₂O).

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and compare them with reference data.

Workflow for Spectral Analysis and Comparison

The following diagram illustrates the logical workflow for the analysis and comparison of the FTIR spectrum of the target compound with its alternatives.

FTIR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion A Obtain Target Compound (this compound) B Prepare KBr Pellet A->B C Acquire FTIR Spectrum B->C D Identify Characteristic Peaks C->D E Assign Functional Groups D->E G Compare Spectra E->G F Predict Spectra of Alternative Compounds F->G H Identify Structural Differences G->H I Confirm Compound Identity or Characterize Alternative H->I

Caption: Workflow for FTIR spectral analysis and comparison.

References

A Comparative Guide to tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Other Biologically Active Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for the fine-tuning of solubility, basicity, and receptor affinity, thereby enhancing both the pharmacokinetic profile and biological activity of drug candidates.[1] This guide provides a comparative analysis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a versatile synthetic intermediate, with other piperazine derivatives that have demonstrated significant biological activity, supported by experimental data.

While this compound itself is primarily a building block for more complex molecules, its structural features—a C3-substituted core and an N-Boc protecting group—are pivotal in the synthesis of novel therapeutics. The following sections will compare the cytotoxic potential of various classes of piperazine derivatives against several cancer cell lines, providing a context for the potential applications of scaffolds derived from intermediates like the topic compound.

Quantitative Data on the Biological Activity of Piperazine Derivatives

The following tables summarize the in vitro anticancer activity of selected classes of piperazine derivatives, highlighting the influence of different substitution patterns on their cytotoxic efficacy. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics for quantifying a compound's potency.

Table 1: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [2]

CompoundR1 GroupR2 GroupA549 IC50 (µM)Hela IC50 (µM)
8 2-Furyl2-Methoxybenzyl7.35.9
9 2-Thienyl2-Methoxybenzyl3.74.7
10 3-Pyridyl2-Methoxybenzyl5.35.2
11 1-Naphthyl2-Methoxybenzyl1.20.7
12 2-Quinolyl2-Methoxybenzyl>106.2

Table 2: Anticancer Activity of Benzothiazole-Piperazine Derivatives [3]

CompoundR GroupHUH-7 GI50 (µM)MCF-7 GI50 (µM)HCT-116 GI50 (µM)
1h 4-Fluorobenzoyl2.43.53.2
1j 4-Trifluoromethylbenzoyl2.12.92.8

Table 3: Anticancer Activity of a Piperazine Amide Derivative [4]

CompoundCell LineIC50 (µM)
3 MDA-MB-23111.3

Table 4: Anticancer Activity of Oxazine-Pyrimidine and Piperazine-Pyrimidine Derivatives [5]

CompoundCell LineIC50 (µM)
3a MCF-79.17
5b MCF-76.29

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structure-activity relationships for these classes of piperazine derivatives. For the 3,6-diunsaturated 2,5-diketopiperazines, the nature of the aromatic substituent at the 3 and 6 positions significantly influences anticancer activity. Compound 11 , featuring a bulky, lipophilic 1-naphthyl group, demonstrated the highest potency against both A549 and Hela cell lines, suggesting that larger aromatic systems may enhance cytotoxic effects.[2] In the case of benzothiazole-piperazine derivatives, the electronic properties of the aroyl substituent play a crucial role, with the electron-withdrawing trifluoromethyl group in compound 1j leading to slightly enhanced activity compared to the fluoro-substituted analog 1h .[3]

Experimental Protocols

A fundamental technique for evaluating the cytotoxic activity of novel compounds is the MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

1. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines (e.g., A549, Hela, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (piperazine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Below are diagrams illustrating a generalized structure of biologically active piperazine derivatives and the experimental workflow for the MTT assay.

G General Structure of Biologically Active Piperazine Derivatives cluster_piperazine Piperazine Core cluster_substituents Points of Diversification N1 N C2 C N1->C2 C3 C C2->C3 N4 N C3->N4 C5 C N4->C5 C6 C C5->C6 C6->N1 R1 R1 R1->N1 Substitution at N1 R2 R2 R2->N4 Substitution at N4 R3 R3 R3->C3 Substitution at C3

Caption: Generalized structure of a piperazine derivative highlighting common points for chemical modification.

MTT_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence compound_treatment Treat cells with piperazine derivatives at various concentrations adherence->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 4 hours to allow formazan formation mtt_addition->formazan_formation solubilization Remove medium and add solubilization solution formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: A step-by-step workflow of the MTT assay for evaluating cytotoxicity.

References

A Comparative Guide to the HPLC Purity Validation of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of HPLC-based methods for the purity validation of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction

This compound is a piperazine derivative commonly used as a building block in the synthesis of various pharmaceutical compounds. The piperazine moiety, while crucial for its chemical reactivity, presents a challenge for standard HPLC analysis due to its lack of a strong UV chromophore.[1][2] This guide explores two primary HPLC-UV strategies for purity assessment: a direct method and a more sensitive method involving pre-column derivatization. Additionally, a brief comparison with advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) is provided.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity validation depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of different HPLC-based approaches for the analysis of this compound.

ParameterDirect HPLC-UVHPLC-UV with DerivatizationLC-MS
Principle Separation based on polarity with direct UV detection.Chemical modification to attach a UV-active label for enhanced detection.Separation based on polarity coupled with mass-based detection.
Sensitivity Low to moderate.High.Very High.
Selectivity Dependent on chromatographic separation.High, enhanced by the specific reactivity of the derivatizing agent.Very high, based on mass-to-charge ratio.
Complexity Low.Moderate (requires sample derivatization).High (requires specialized instrumentation and expertise).
Primary Use Routine quality control, purity of bulk material.Trace impurity analysis, quantification of low-level analytes.Impurity identification, comprehensive profiling, and quantification.
Throughput High.Moderate.Moderate to Low.

Experimental Protocols

Method 1: Direct Reversed-Phase HPLC-UV Analysis

This method is suitable for routine purity assessment where high sensitivity is not a primary requirement.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Method 2: HPLC-UV Analysis with Pre-Column Derivatization

This method offers enhanced sensitivity for detecting trace impurities by introducing a chromophore to the analyte. 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent for secondary amines like piperazine.[2][3]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Isocratic or gradient elution, to be optimized based on the derivative's retention. A starting point could be 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[3]

  • Sample Preparation (Derivatization):

    • Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the sample solution with an excess of the NBD-Cl solution in the presence of a weak base (e.g., sodium bicarbonate).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[2]

    • Cool the solution and dilute with the mobile phase before injection.

Logical Workflow for HPLC Purity Validation

The following diagram illustrates the decision-making process and workflow for the purity validation of this compound.

HPLC_Validation_Workflow start Start: Purity Validation of This compound sample_prep Sample Preparation (Dissolution) start->sample_prep method_selection Method Selection sample_prep->method_selection direct_hplc Direct HPLC-UV Analysis method_selection->direct_hplc Routine QC derivatization_hplc HPLC-UV with Derivatization method_selection->derivatization_hplc High Sensitivity Needed lc_ms_analysis LC-MS Analysis method_selection->lc_ms_analysis Impurity ID Needed data_analysis Data Analysis (Peak Integration, Purity Calculation) direct_hplc->data_analysis derivatization_step Derivatization Reaction derivatization_hplc->derivatization_step lc_ms_analysis->data_analysis pass_fail Purity Specification Met? data_analysis->pass_fail pass_fail->method_selection No, Re-evaluate report Generate Report pass_fail->report Yes end End report->end derivatization_step->data_analysis

Caption: Analytical workflow for purity validation.

Conclusion

The selection of an appropriate analytical method for the purity validation of this compound is crucial for ensuring product quality. For routine quality control of the bulk substance, a direct HPLC-UV method offers a simple and cost-effective solution. When higher sensitivity is required for the detection of trace impurities, HPLC with pre-column derivatization is a viable alternative. For comprehensive impurity profiling and the identification of unknown impurities, more advanced techniques such as LC-MS are indispensable. The methods and data presented in this guide provide a solid foundation for developing and implementing robust purity validation protocols for this important pharmaceutical intermediate.

References

A Comparative Guide to the Structural Elucidation of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of pharmacologically relevant molecules is a critical step in modern drug discovery and development. This guide provides a comparative analysis of X-ray crystallography for elucidating the structure of piperazine derivatives, with a focus on tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. While a specific crystal structure for this exact molecule is not publicly available, this guide will utilize the closely related and structurally characterized analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, as a primary reference.[1][2] We will compare its crystallographic data with other piperazine derivatives and discuss alternative analytical techniques for structural characterization.

X-ray Crystallography: The Definitive Method for Structural Analysis

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map can be generated, revealing atomic positions, bond lengths, and bond angles with high precision.[4]

Comparative Crystallographic Data of Piperazine Derivatives

The following table summarizes the key crystallographic parameters for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and provides a comparison with other relevant piperazine derivatives. This data is essential for understanding the conformational properties and packing arrangements of this class of compounds.

Compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [1][2]Compound 5d (a piperazine derivative) [5]4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate [6]1,4-Diphenylpiperazine [7]
Formula C₁₅H₂₈N₂O₄C₁₅H₁₆Cl₃N₃O₄SC₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻C₁₆H₁₈N₂
Crystal System MonoclinicMonoclinicTriclinicOrthorhombic
Space Group P 2₁/cP2₁/cP-1Pbca
a (Å) 8.4007(2)12.5503(2)7.3729(6)8.6980(7)
b (Å) 16.4716(4)11.2039(2)-8.4287(7)
c (Å) 12.4876(3)14.1007(4)-17.6359(15)
β (˚) 90.948(1)---
Volume (ų) 1727.71(7)--1292.94(19)
Z 4424
Piperazine Ring Conformation Chair-Chair-

Experimental Protocols

A generalized workflow for the X-ray crystallographic analysis of small organic molecules is presented below.

Synthesis and Crystallization

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can be synthesized by reacting N-Boc-piperazine with tert-butyl bromoacetate in the presence of a base like triethylamine.[1] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as petroleum ether/ethyl acetate.[1]

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 173 K), to minimize thermal vibrations.[2] Monochromatic X-ray radiation, typically from a copper or molybdenum source, is used.[8] The diffractometer rotates the crystal while an area detector, such as a CCD or pixel detector, records the diffraction pattern.[4]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4] This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Piperazine Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting Select Suitable Crystal xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_recording Data Recording xray_diffraction->data_recording data_processing Data Processing data_recording->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Caption: A generalized workflow for single-crystal X-ray crystallography.

Comparison with Other Analytical Techniques

While X-ray crystallography provides definitive structural information, other techniques offer complementary data and may be more suitable in certain situations.

Technique Advantages Disadvantages
X-ray Crystallography Provides unambiguous 3D structure, high precision bond lengths and angles.[3][9]Requires a suitable single crystal, which can be difficult to obtain.[10]
NMR Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in solution.[10]Does not directly provide the 3D structure of the molecule in the solid state.
Mass Spectrometry Determines the molecular weight and elemental composition with high accuracy.[10]Does not provide information about the spatial arrangement of atoms.
Computational Chemistry Can predict molecular structures and properties.Predictions require experimental validation.

Logical Relationship of Analytical Techniques

analytical_techniques synthesis Synthesis of Compound ms Mass Spectrometry (Molecular Weight) synthesis->ms nmr NMR Spectroscopy (Connectivity) synthesis->nmr xray X-ray Crystallography (3D Structure) synthesis->xray comp_chem Computational Chemistry (Predicted Structure) synthesis->comp_chem final_structure Confirmed Molecular Structure ms->final_structure nmr->final_structure xray->final_structure comp_chem->final_structure

Caption: Interplay of analytical techniques for structural elucidation.

References

Characterization of Impurities in tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential impurities associated with tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in pharmaceutical synthesis. The information presented herein is intended to assist researchers in developing robust analytical methods for impurity profiling and control, ensuring the quality and safety of active pharmaceutical ingredients (APIs). The data and protocols are based on established analytical principles and known reactivity of the involved chemical entities.

Overview of Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. A common and plausible pathway involves the N-alkylation of a suitable piperazine precursor. Potential impurities can be broadly categorized as process-related impurities (unreacted starting materials, by-products, and reagents) and degradation products.

Table 1: Comparison of Potential Impurities in Piperazine-based Building Blocks
Impurity CategoryThis compoundAlternative: Benzyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Starting Materials tert-Butyl piperazine-1-carboxylate, Ethyl 2-chloroacetateBenzyl piperazine-1-carboxylate, Methyl 2-bromoacetate
Process-Related By-products Di-alkylation product, N-Boc deprotected speciesDi-alkylation product, N-Cbz deprotected species
Degradation Products Hydrolysis product (carboxylic acid), Transesterification productHydrolysis product (carboxylic acid), Transesterification product
Reagent-Related Residual base (e.g., Triethylamine), Residual solvent (e.g., Acetonitrile)Residual base (e.g., DIPEA), Residual solvent (e.g., DMF)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is suitable for the quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is ideal for the identification of unknown impurities and degradation products.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • (Same as HPLC method)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/h.

    • Desolvation Gas: 600 L/h.

  • Scan Range: m/z 50-1000.

Sample Preparation:

  • (Same as HPLC method)

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway, potential impurity formation, and a general workflow for impurity characterization.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation Start1 tert-Butyl piperazine-1-carboxylate Reaction N-Alkylation Start1->Reaction Start2 Ethyl 2-chloroacetate Start2->Reaction Base Base (e.g., Et3N) Solvent (e.g., ACN) Base->Reaction Product tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete reaction Impurity2 Di-alkylation By-product Reaction->Impurity2 Side reaction Impurity3 Boc Deprotection Product->Impurity3 Degradation

Caption: Proposed synthetic pathway and potential impurity formation.

G Sample Sample of tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Purity Purity Assessment and Quantification of Known Impurities HPLC->Purity Report Complete Impurity Profile Purity->Report Identification Identification of Unknown Impurities by Mass LCMS->Identification Isolation Isolation of Impurity (if necessary) Identification->Isolation NMR Structural Elucidation (e.g., NMR) Isolation->NMR NMR->Report

Caption: General analytical workflow for impurity characterization.

G Goal Goal: Minimize Impurities in Piperazine Building Block Choice1 tert-Butyl 3-(2-ethoxy-2-oxoethyl) piperazine-1-carboxylate Goal->Choice1 Choice2 Alternative: Benzyl 3-(2-methoxy-2-oxoethyl) piperazine-1-carboxylate Goal->Choice2 ImpurityProfile1 Profile A: - Potential for Boc deprotection - Specific starting materials Choice1->ImpurityProfile1 ImpurityProfile2 Profile B: - Potential for Cbz deprotection - Different starting materials Choice2->ImpurityProfile2 Decision Select optimal building block based on: - Impurity profile - Downstream chemistry compatibility - Analytical control strategy ImpurityProfile1->Decision ImpurityProfile2->Decision

Caption: Logical comparison of impurity profiles for different building blocks.

Navigating Cross-Reactivity: A Comparative Guide for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals employing tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in their screening campaigns are advised to consider its potential for cross-reactivity in various biological assays. While specific cross-reactivity data for this compound is not publicly available, its structural motifs—a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group, and an ethyl ester—suggest potential interactions with off-target molecules and assay components. This guide provides a framework for assessing such cross-reactivity by comparing the subject compound to well-characterized alternatives and outlining detailed experimental protocols for rigorous evaluation.

The piperazine scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a range of receptors.[1][2] Therefore, understanding the off-target binding profile of any piperazine-containing molecule is crucial for accurate interpretation of screening results.

Hypothetical Performance Comparison

To illustrate how the cross-reactivity of this compound could be presented, the following tables provide a hypothetical comparison with two well-characterized piperazine-containing antihistamines: Cetirizine and Homochlorcyclizine.[3][4] The data for the subject compound is illustrative and should be determined experimentally.

Table 1: Comparative Receptor Binding Profile (Ki in nM)

ReceptorThis compound (Hypothetical Data)Cetirizine[3]Homochlorcyclizine[5]
Histamine H15002.6High Affinity
Adrenergic α1>10,000>10,000Moderate Affinity
Dopamine D2>10,000>10,000Moderate Affinity
Muscarinic M1>10,000>10,000High Affinity
Serotonin 5-HT28,5004,900Moderate Affinity

Table 2: Hypothetical Cross-Reactivity in a Competitive ELISA for a Structural Analog

CompoundIC50 (nM)% Cross-Reactivity
Structural Analog (Analyte)10100%
This compound50000.2%
Cetirizine>10,000<0.1%
Homochlorcyclizine80000.125%

Potential for Assay Interference

The structural components of this compound present potential challenges in common assay formats:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is widely used in synthesis to protect amine functionalities.[6] While generally stable, it can be labile under acidic conditions, potentially leading to the formation of the deprotected piperazine derivative and confounding results.

  • Ethyl Ester Moiety: Ethyl esters can be susceptible to hydrolysis by esterases present in biological samples (e.g., cell lysates, serum).[7][8] This can lead to the formation of the corresponding carboxylic acid, introducing a different chemical entity into the assay system and potentially altering the observed activity.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, the following detailed experimental protocols are recommended.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity of the test compound to a panel of off-target receptors.

Objective: To quantify the binding affinity (Ki) of the test compound for a range of G-protein coupled receptors (GPCRs).

Materials:

  • Membrane preparations from cells expressing the target receptors.

  • Specific radioligands for each receptor.

  • Test compound (this compound) and comparator compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • A series of dilutions of the test compound and comparator compounds are prepared.

  • In a 96-well plate, the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound are combined.

  • The plate is incubated to allow binding to reach equilibrium.

  • The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Dilutions Prepare Compound Dilutions Incubation Incubate Membranes, Radioligand & Compound Compound_Dilutions->Incubation Receptor_Membranes Prepare Receptor Membranes Receptor_Membranes->Incubation Radioligand_Solution Prepare Radioligand Solution Radioligand_Solution->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Workflow for Radioligand Binding Assay
Competitive ELISA

This immunoassay is used to assess the cross-reactivity of the test compound in an antibody-based detection system.

Objective: To determine the percentage of cross-reactivity of the test compound in a competitive ELISA designed for a structurally related analyte.

Materials:

  • Microtiter plate coated with antibodies specific to a structural analog of the test compound.

  • The structural analog (analyte).

  • Enzyme-conjugated version of the analyte.

  • Test compound and comparator compounds.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Standard curves are prepared using the known analyte. A range of concentrations of the test compound and comparators are also prepared.

  • The standards, samples, or test compounds are added to the antibody-coated wells.

  • A fixed amount of the enzyme-conjugated analyte is added to each well, initiating competition for antibody binding sites.

  • The plate is incubated.

  • The plate is washed to remove unbound reagents.

  • The substrate solution is added, and the plate is incubated to allow for color development.

  • The reaction is stopped with the stop solution.

  • The absorbance is measured at the appropriate wavelength.

  • The IC50 for the test compound is determined from the resulting dose-response curve and used to calculate the percent cross-reactivity relative to the primary analyte.

Start Start with Antibody-Coated Plate Add_Samples Add Standards, Samples, or Test Compounds Start->Add_Samples Add_Conjugate Add Enzyme-Conjugated Analyte (Competition Step) Add_Samples->Add_Conjugate Incubate_1 Incubate Add_Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_2 Incubate for Color Development Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Plate Measure Absorbance Add_Stop->Read_Plate Analyze Calculate % Cross-Reactivity Read_Plate->Analyze

Workflow for Competitive ELISA

Illustrative Signaling Pathway

Piperazine derivatives are known to interact with various GPCRs. The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a piperazine-containing compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Piperazine Derivative) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Generic GPCR Signaling Pathway

References

Safety Operating Guide

Proper Disposal of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the safe handling and disposal of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, ensuring both personal safety and environmental compliance. Adherence to these protocols is critical for minimizing risks within the laboratory setting.

Immediate Safety and Hazard Information

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin irritation (Category 2) [1]

  • Serious eye irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Immediate precautionary measures include avoiding contact with skin, eyes, and clothing, and refraining from breathing in fumes, dust, or vapors.[1] In case of exposure, follow the first aid measures outlined in the table below.

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment and follow safe laboratory practices.

PPE / Handling Procedure Specification
Eye/Face Protection Safety glasses with side-shields or goggles.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
General Hygiene Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[5]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant"[1][3][6][7].

  • Waste Identification and Segregation :

    • Treat all waste containing this chemical as hazardous waste.[8][9]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[7]

    • Segregate solid waste from liquid waste.

  • Waste Collection :

    • Solid Waste : Collect waste solids, including contaminated items like weighing paper and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.[4][10]

    • Liquid Waste : Collect unused solutions or reaction mixtures in a compatible, sealed, and labeled hazardous waste container.[11]

    • Empty Containers : Unless triple-rinsed with an appropriate solvent, empty containers should be treated as hazardous waste and disposed of accordingly.[8] The rinsate from cleaning must also be collected as hazardous waste.[8]

  • Labeling and Storage :

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[4]

    • Keep waste containers tightly closed except when adding waste.[6][8][11]

    • Store waste in a designated satellite accumulation area that is at or near the point of generation.[9][11] The storage area should be cool, dry, and well-ventilated.[6][12]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and proper disposal of the hazardous waste.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[2][8][13] Evaporation in a fume hood is also not an acceptable method of disposal.[8][11]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][4]

  • Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[4][14]

  • Collect and Dispose : Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[2][4]

  • Decontaminate : Clean the spill area thoroughly.[4] Dispose of all cleaning materials as hazardous waste.[4]

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

First Aid Measures

Exposure Route Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][7]

This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's safety officer.

References

Personal protective equipment for handling tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][3]
Skin and Body Protection Lab coat or other suitable protective clothing.To prevent skin contact and contamination of personal clothing.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[1]

Operational and Handling Plan

Proper handling procedures are essential to minimize exposure and ensure safety.

Step 1: Pre-Handling Preparations

  • Ensure a designated work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Confirm the availability and proper functioning of a chemical fume hood if there is a risk of generating dust or aerosols.[4]

  • Ensure all required PPE is available and in good condition.

Step 2: Chemical Handling

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling the chemical.[1]

Step 3: Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Table 2: Spill and Disposal Procedures

ProcedureInstructions
Spill Response 1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE as detailed in Table 1. 4. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][4] 5. Collect the absorbed material into a designated, labeled hazardous waste container.[1][4] 6. Clean the spill area thoroughly.
Waste Disposal 1. Collect all waste material, including contaminated consumables (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.[4] 2. Do not mix with other waste streams unless compatibility is confirmed. 3. Dispose of the hazardous waste in accordance with local, state, and federal regulations.[1][4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Work Area check_safety Verify Eyewash/Shower and Fume Hood prep_area->check_safety gather_ppe Gather Required PPE check_safety->gather_ppe handle_chemical Handle in Ventilated Area/Fume Hood gather_ppe->handle_chemical Proceed to Handling avoid_contact Avoid Skin/Eye Contact handle_chemical->avoid_contact wash_hands Wash Hands After Handling avoid_contact->wash_hands store_chemical Store in Tightly Sealed Container wash_hands->store_chemical Proceed to Post-Handling dispose_waste Dispose of Waste Properly store_chemical->dispose_waste decontaminate Decontaminate Work Area and Equipment dispose_waste->decontaminate

Caption: A workflow diagram outlining the key steps for the safe handling of the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.